2,5,6-Trifluoronicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trifluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBDVQUNRNSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697129 | |
| Record name | 2,5,6-Trifluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773109-19-6 | |
| Record name | 2,5,6-Trifluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5,6-Trifluoronicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates. Among the myriad of fluorinated building blocks, 2,5,6-Trifluoronicotinic acid, identified by its CAS number 773109-19-6 , has emerged as a compound of significant interest.[1] This guide provides a comprehensive technical overview of its core attributes, synthesis, and pivotal role in the development of novel therapeutics, grounded in established scientific principles and practical insights.
Core Properties and Structural Significance
This compound is a trifluorinated derivative of nicotinic acid, a niacin (vitamin B3) analog. Its unique substitution pattern profoundly influences its physicochemical and biological properties, making it a valuable synthon for drug discovery programs.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 773109-19-6 | ChemScene[1] |
| Molecular Formula | C₆H₂F₃NO₂ | ChemScene[1] |
| Molecular Weight | 177.08 g/mol | ChemScene[1] |
| Synonyms | 3-Pyridinecarboxylic acid, 2,5,6-trifluoro- | ChemScene[1] |
The presence of three fluorine atoms on the pyridine ring imparts several key characteristics:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an increased in vivo half-life of drug candidates derived from this scaffold.
-
Modulation of Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Altered pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the pyridine nitrogen and the carboxylic acid, influencing the ionization state of the molecule at physiological pH. This can impact drug-receptor interactions and solubility.
-
Unique Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with biological targets, potentially increasing binding affinity and selectivity.
Strategic Synthesis of this compound
While specific, detailed synthetic protocols for this compound are not abundantly available in publicly accessible literature, its synthesis can be conceptualized based on established methods for preparing polyfluorinated pyridines. A plausible synthetic approach involves the fluorination of a suitably substituted pyridine precursor.
A general retrosynthetic analysis suggests that this compound could be prepared from a polychlorinated or brominated nicotinic acid derivative through halogen exchange (Halex) reactions.
Caption: Retrosynthetic analysis for this compound.
This approach leverages the progressive replacement of chloro or bromo substituents with fluorine using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures, often in a polar aprotic solvent. The ester functionality serves as a protecting group for the carboxylic acid and can be readily hydrolyzed in a final step.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. The carboxylic acid moiety provides a convenient handle for derivatization, most commonly through amide bond formation.
Amide Coupling: A Gateway to Diverse Chemical Space
The formation of an amide bond between this compound and a primary or secondary amine is a cornerstone reaction for generating libraries of compounds for high-throughput screening. This reaction is typically facilitated by a variety of coupling reagents.
Caption: Workflow for amide coupling with this compound.
Field-Proven Insight: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered amines or acid-sensitive substrates. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often favored for their efficiency and ability to suppress racemization in chiral amines.[2]
Potential Therapeutic Targets
While specific drug candidates derived from this compound are not extensively documented in publicly available literature, the broader class of fluorinated nicotinic acid derivatives has shown promise in targeting a range of biological pathways. For instance, trifluoromethylnicotinic acid derivatives have been investigated as potential calcium channel inhibitors for cardiovascular conditions.[3] Furthermore, the pyridine scaffold is a common feature in molecules targeting kinases, G-protein coupled receptors (GPCRs), and various enzymes. The unique electronic properties of the 2,5,6-trifluorinated ring system can be exploited to fine-tune selectivity and potency against such targets.
Experimental Protocol: HATU-Mediated Amide Coupling
This section provides a detailed, step-by-step methodology for a representative amide coupling reaction using this compound. This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure the integrity of the final product.
Objective: To synthesize N-benzyl-2,5,6-trifluoronicotinamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU followed by DIPEA. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,5,6-trifluoronicotinamide.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry).
Safety and Handling
As with all fluorinated organic compounds, appropriate safety precautions should be taken when handling this compound and its derivatives. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a valuable and strategically important building block for drug discovery and medicinal chemistry. Its unique trifluorination pattern offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. While the synthesis of this specific isomer presents its own set of challenges, the potential benefits in terms of enhanced metabolic stability, lipophilicity, and target binding affinity make it a compelling scaffold for the development of next-generation therapeutics. As synthetic methodologies continue to advance, the accessibility and application of this compound in innovative drug design are poised to expand.
References
2,5,6-Trifluoronicotinic acid physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 2,5,6-Trifluoronicotinic Acid
Introduction
This compound (CAS No. 773109-19-6) is a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The incorporation of fluorine atoms into the nicotinic acid scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceuticals and functional materials. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application in drug design, reaction optimization, and formulation development.
This technical guide provides a comprehensive overview of the core physical properties of this compound. While specific experimental data for some properties are not widely published, this document outlines the authoritative computational data available and presents detailed, field-proven experimental protocols for their empirical determination. The narrative is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle, characterize, and utilize this versatile chemical entity.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, the pyridine ring, the carboxylic acid group, and the three fluorine substituents collectively define its identity.
Caption: Molecular structure of this compound.
The key physicochemical parameters for this compound are summarized below. It is important to note that while identifiers and calculated properties are established, some experimental values such as melting and boiling points are not yet reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 773109-19-6 | |
| Molecular Formula | C₆H₂F₃NO₂ | |
| Molecular Weight | 177.08 g/mol | |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | |
| Computed logP | 1.1971 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Acidity and Reactivity Insights: The Influence of Fluorine
The acidity of the carboxylic acid group is a paramount property, influencing solubility, reactivity, and biological interactions. The pKa of unsubstituted nicotinic acid is approximately 4.8. For this compound, a significantly lower pKa is anticipated due to the strong inductive electron-withdrawing effect of the three fluorine atoms. This effect stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the parent molecule.
An In-depth Technical Guide to 2,5,6-Trifluoronicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorination in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Within the vast landscape of fluorinated building blocks, fluorinated heterocyclic compounds, particularly pyridine derivatives, have emerged as privileged scaffolds in the development of novel therapeutics. This guide provides a comprehensive technical overview of 2,5,6-Trifluoronicotinic acid, a versatile and increasingly important building block for the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Structural Elucidation
This compound, with the CAS number 773109-19-6, is a trifluorinated derivative of nicotinic acid (Vitamin B3). Its chemical structure presents a unique combination of a carboxylic acid functional group and three fluorine atoms on the pyridine ring, offering multiple points for synthetic modification and influencing its electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 177.08 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General chemical supplier information |
| LogP | 1.1971 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
| Rotatable Bonds | 1 | --INVALID-LINK-- |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis Strategies: A Hypothetical Approach Based on Analogs
Diagram 2: Hypothetical Synthesis Pathway
Caption: A plausible synthetic route to this compound.
A potential starting point could involve the cyclization of a highly fluorinated precursor. For instance, a reaction analogous to the Hantzsch pyridine synthesis, but with fluorinated building blocks, could be employed. Alternatively, a pre-formed pyridine ring could undergo direct fluorination, though this often presents challenges with regioselectivity and harsh reaction conditions.
A more likely and controllable approach would be the hydrolysis of the corresponding nitrile, 2,5,6-trifluoronicotinonitrile (CAS 870065-73-9).[2] This nitrile precursor could potentially be synthesized through a multi-step sequence starting from simpler fluorinated building blocks. The hydrolysis of the nitrile to the carboxylic acid is a standard transformation, typically achieved under acidic or basic conditions.
Experimental Protocol: Hypothetical Hydrolysis of 2,5,6-Trifluoronicotinonitrile
-
Disclaimer: This is a hypothetical protocol based on general chemical principles for nitrile hydrolysis and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5,6-trifluoronicotinonitrile (1.0 eq).
-
Hydrolysis: Add a solution of 50% (v/v) sulfuric acid in water.
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Precipitation: The product, this compound, should precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. While specific experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the high degree of fluorination, the proton NMR spectrum is expected to be simple. A single signal for the proton at the 4-position of the pyridine ring would be anticipated. This signal would likely appear as a multiplet due to coupling with the adjacent fluorine atoms at the 5- and 3-positions (if present, though in this case it's a carboxylic acid group). The chemical shift would be in the downfield region typical for aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. Three distinct signals would be expected for the three non-equivalent fluorine atoms at the 2-, 5-, and 6-positions. The chemical shifts and coupling patterns (fluorine-fluorine and fluorine-proton couplings) would provide unambiguous confirmation of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands:
-
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-F stretching bands, which are typically strong and appear in the fingerprint region between 1000 and 1400 cm⁻¹.
-
Aromatic C=C and C=N stretching vibrations within the pyridine ring.
Mass Spectrometry (MS)
In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 177. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the sequential loss of fluorine atoms or HF.
Applications in Drug Discovery and Development
Fluorinated nicotinic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The trifluoromethyl group, in particular, is often incorporated to enhance the biological activity and pharmacokinetic properties of drug candidates. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine substituents can modulate the binding affinity and selectivity for the target kinase.
-
Antiviral Agents: Fluorinated nucleoside and non-nucleoside analogs have shown significant promise as antiviral drugs. The this compound moiety could be incorporated into novel antiviral compounds.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate the penetration of the blood-brain barrier, making this building block attractive for the development of drugs targeting CNS disorders.
The strategic placement of three fluorine atoms on the nicotinic acid core provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds and develop next-generation therapeutics.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: Based on safety data for similar compounds, it may cause skin and eye irritation.[3][4] Inhalation of dust should be avoided.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex, fluorinated molecules with potential applications in drug discovery. Its unique substitution pattern offers a strategic advantage for medicinal chemists seeking to optimize the properties of drug candidates. While detailed synthetic and spectroscopic data remain somewhat elusive in the public domain, the principles outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this intriguing molecule in the development of novel therapeutics.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5,6-Trifluoronicotinic acid molecular weight
An In-Depth Technical Guide to 2,5,6-Trifluoronicotinic Acid: Properties and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and the implications for synthetic chemistry. The guide will explore its significance as a versatile scaffold in medicinal chemistry, driven by the unique electronic properties imparted by its fluorine substituents. Furthermore, we will present an illustrative synthetic protocol for its application in amide bond formation, a cornerstone reaction in the development of novel therapeutics, and discuss the rationale behind the experimental design.
Core Molecular and Physicochemical Properties
This compound (CAS Number: 773109-19-6) is a pyridinecarboxylic acid derivative distinguished by the presence of three fluorine atoms on the pyridine ring. This substitution pattern significantly influences the molecule's reactivity, acidity, and metabolic stability, making it a valuable intermediate in the synthesis of complex chemical entities.[1] The strategic placement of fluorine can enhance pharmacological activity, improve bioavailability, or reduce the toxicity of a final drug compound.[1][2]
The precise molecular weight is fundamental for all stoichiometric calculations in synthetic protocols, ensuring accurate molar ratios of reactants and reagents for optimal reaction yield and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃NO₂ | [3] |
| Molecular Weight | 177.08 g/mol | [3] |
| CAS Number | 773109-19-6 | [3] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [3] |
| LogP | 1.1971 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
The Role of Fluorine in Nicotinic Acid Scaffolds
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties.[2][4] In the context of nicotinic acid derivatives, the trifluoro-substitution pattern seen in this compound offers several distinct advantages:
-
Metabolic Stability: Fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.
-
Altered Acidity (pKa): The strongly electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group. This can influence the compound's solubility, cell permeability, and binding interactions with biological targets.[4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug candidate.
These unique characteristics make fluorinated pyridines, such as this compound, highly sought-after intermediates for synthesizing novel agrochemicals and pharmaceuticals.[5][6]
Synthetic Utility and Applications
This compound is primarily utilized as a versatile building block in multi-step organic synthesis. Its carboxylic acid handle provides a reactive site for a wide range of chemical transformations, most notably amide bond formation, which is fundamental to the construction of peptides, peptidomimetics, and a vast array of small molecule drugs.
The synthesis of complex pharmaceuticals often relies on the availability of such high-purity, functionalized intermediates.[1] For instance, the synthesis of the FDA-approved drug sotorasib, used for treating non-small cell lung cancer, begins with a related compound, 2,6-dichloro-5-fluoro-nicotinic acid, highlighting the critical role of these scaffolds in modern drug development.[4]
Below is a logical workflow for a common synthetic application of this compound.
Caption: Workflow for Amide Coupling using this compound.
Experimental Protocol: Amide Coupling
This section provides a detailed, step-by-step methodology for a representative amide coupling reaction. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Objective: To synthesize an N-aryl amide derivative from this compound and a representative amine (e.g., aniline).
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the highly reactive activated ester intermediate that will be formed. DMF is an excellent polar aprotic solvent for this type of reaction.
-
-
Activation of Carboxylic Acid:
-
Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 20-30 minutes.
-
Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid. DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.
-
-
Amide Bond Formation:
-
Add the aniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Rationale: The amine acts as a nucleophile, attacking the activated carbonyl carbon to form the stable amide bond. A slight excess of the amine can help drive the reaction to completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.
-
Rationale: The aqueous workup is a purification step to remove the water-soluble DMF solvent and reagents (like excess DIPEA and HATU byproducts).
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all traces of water is essential before final purification to ensure a pure, dry product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.
-
Rationale: This final step ensures the isolation of the desired amide product from any unreacted starting materials or non-polar side products. Spectroscopic analysis provides definitive proof of the molecular structure.
-
Conclusion
This compound is a high-value chemical intermediate whose utility in drug discovery and development cannot be overstated. Its precise molecular weight of 177.08 g/mol is the starting point for its synthetic application, while its trifluorinated structure provides a powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics. The robust and predictable reactivity of its carboxylic acid group, particularly in amide bond formation, secures its place as a critical building block for creating novel compounds with enhanced pharmacological profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Solubility Profile of 2,5,6-Trifluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the physicochemical properties of novel compounds are the bedrock upon which successful research and development are built. Among these, solubility stands as a critical gatekeeper, dictating a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic or functional potential. This guide is dedicated to a comprehensive exploration of the solubility of 2,5,6-Trifluoronicotinic acid, a fluorinated pyridine derivative of significant interest.
While extensive experimental solubility data for this compound is not yet prevalent in publicly accessible literature, this guide will provide a robust framework for understanding its anticipated solubility characteristics. We will delve into the theoretical underpinnings of solubility, leverage data from structurally analogous compounds to inform our predictions, and present detailed, field-proven protocols for the empirical determination of its solubility profile. This document is designed not merely as a repository of information, but as a practical tool to empower researchers to confidently assess and utilize this compound in their work.
Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1] For this compound, its molecular structure—a pyridine ring bearing a carboxylic acid group and three fluorine atoms—provides key insights into its expected solubility behavior.
The presence of the carboxylic acid group suggests the potential for hydrogen bonding with protic solvents, such as water and alcohols. However, the trifluorinated pyridine ring introduces a significant degree of lipophilicity. The calculated LogP value of 1.1971 for this compound indicates a greater preference for a non-polar environment over an aqueous one.[2]
Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid proton, which in turn affects its solubility in aqueous solutions of varying pH. In basic media, the deprotonation of the carboxylic acid to form a carboxylate salt is expected to significantly enhance aqueous solubility.
Predicted Solubility Profile
Based on the structural features of this compound and available data for analogous compounds, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental work.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The carboxylic acid group can engage in hydrogen bonding, but the fluorinated pyridine ring will limit extensive solubility, particularly in water. For a related compound, 2-Methyl-6-(trifluoromethyl)nicotinic acid, the water solubility is reported as 4.7 g/L at 25°C, indicating it is slightly soluble.[3][4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have a polarity that can accommodate both the polar carboxylic acid and the less polar trifluorinated ring. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the carboxylic acid group is unlikely to be overcome by the non-polar nature of these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Slightly Soluble to Soluble | These solvents offer a balance of polarity that may accommodate the different moieties of the molecule. |
Experimental Determination of Solubility
The following protocols provide a systematic approach to qualitatively and quantitatively assess the solubility of this compound.
Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a range of solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube or vial.
-
Add 0.5 mL of the chosen solvent in small portions.
-
After each addition, cap the container and vortex or shake vigorously for 30 seconds.
-
Visually inspect the mixture for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at this concentration.
-
If the solid remains, the compound is classified as sparingly soluble or insoluble.
-
This process can be systematically performed with a panel of solvents representing different classes (polar protic, polar aprotic, non-polar).[4]
Diagram of Qualitative Solubility Workflow:
References
Introduction: The Analytical Imperative for Fluorinated Heterocycles
An In-Depth Technical Guide to the Spectral Analysis of 2,5,6-Trifluoronicotinic Acid
This compound (C₆H₂F₃NO₂) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this specific molecule.
Our approach is grounded in first principles, explaining not just the data but the causality behind the experimental design. For researchers in drug development, understanding these analytical workflows is critical for advancing fluorinated compounds from discovery to clinical application.
Compound Profile
-
Systematic Name: 2,5,6-Trifluoropyridine-3-carboxylic acid
-
Molecular Formula: C₆H₂F₃NO₂
-
Molecular Weight: 177.08 g/mol [1]
-
CAS Number: 773109-19-6[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted NMR analysis is required.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent and experimental parameters is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analyte. Its high polarity readily dissolves the carboxylic acid, and its deuterium lock signal provides field stability.[2][3][4] Importantly, it allows for the observation of the acidic proton of the carboxyl group, which might be lost to exchange in solvents like D₂O. The presence of three fluorine atoms makes ¹⁹F NMR an indispensable technique, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[5][6][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use an external reference standard like CFCl₃ (δ = 0 ppm) or an internal standard like hexafluorobenzene (HFB, δ = -164.9 ppm).[8]
-
-
Data Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Logical Workflow: NMR Spectroscopy
Caption: NMR analysis workflow for this compound.
Data Presentation: Expected NMR Spectral Data
The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar fluoropyridine compounds.[9][10][11]
Table 1: Predicted ¹H and ¹⁹F NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) | Assignment |
|---|---|---|---|---|
| ¹H | > 13.0 | Broad Singlet | - | COOH |
| ¹H | ~8.5 - 9.0 | Doublet of Doublets (dd) | J(H,F) | H-4 |
| ¹⁹F | -70 to -90 | Doublet of Doublets (dd) | J(F,F), J(F,H) | F-2 |
| ¹⁹F | -110 to -130 | Doublet of Doublets (dd) | J(F,F), J(F,F) | F-5 |
| ¹⁹F | -140 to -160 | Doublet of Doublets (dd) | J(F,F), J(F,F) | F-6 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---|---|---|
| ~165 | Doublet (d) | C-7 (COOH) |
| ~155 | Doublet of Doublets (ddd) | C-2 |
| ~120 | Singlet (s) | C-3 |
| ~130 | Doublet of Doublets (dd) | C-4 |
| ~150 | Doublet of Doublets (ddd) | C-5 |
| ~158 | Doublet of Doublets (ddd) | C-6 |
Scientist's Note: The exact chemical shifts and coupling constants are highly dependent on the solvent and concentration. The multiplicities for the carbon signals arise from one-bond and multi-bond couplings to fluorine (¹JCF, ²JCF, etc.), which are not removed by proton decoupling.[12] These complex splitting patterns are definitive proof of fluorine substitution at specific positions.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
Expertise & Experience: Interpreting Vibrational Modes
For this compound, the IR spectrum is dominated by features from the carboxylic acid, the aromatic ring, and the C-F bonds. The O-H stretch of the carboxylic acid is typically very broad, spanning from 3300 to 2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.[13] The carbonyl (C=O) stretch is a strong, sharp absorption, while the C-F stretches appear in the fingerprint region and provide definitive evidence of fluorination.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Logical Workflow: IR Spectroscopy
Caption: FTIR analysis workflow for functional group confirmation.
Data Presentation: Characteristic IR Absorptions
Table 3: Expected IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3300 - 2500 | Strong, Broad | O-H stretch (from COOH, hydrogen-bonded)[13][14] |
| ~1710 | Strong, Sharp | C=O stretch (carbonyl of carboxylic acid)[14] |
| 1600 - 1450 | Medium | C=C and C=N aromatic ring stretches[15] |
| 1350 - 1000 | Strong | C-F stretches[16] |
| ~1300 | Medium | C-O stretch (from COOH)[13] |
| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[13] |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Expertise & Experience: Predicting Fragmentation
Electron Ionization (EI) is a common technique that imparts significant energy into the molecule, causing it to fragment in a predictable way.[17] The most intense peak in an EI spectrum is the base peak, which corresponds to the most stable fragment ion formed. The molecular ion peak (M⁺·) for this compound will appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (177.08).[1] Logical losses from this parent ion, such as the loss of a hydroxyl radical (·OH), a carboxyl group (·COOH), or a fluorine atom, can help confirm the structure.[18][19]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a coupled Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns for library matching.[17]
-
Mass Analysis: Scan a suitable m/z range (e.g., 40-250 amu) using a quadrupole or time-of-flight (TOF) analyzer. A high-resolution mass spectrometer (HRMS) is recommended to obtain an accurate mass measurement, which can confirm the elemental formula.
-
Data Analysis: Identify the molecular ion peak (M⁺·). Analyze the major fragment ions by calculating the mass differences from the molecular ion.
Logical Workflow: Mass Spectrometry
Caption: Mass spectrometry workflow for molecular weight and fragmentation analysis.
Data Presentation: Predicted Mass Spectrum Fragmentation
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z (Mass/Charge) | Proposed Identity | Inferred Neutral Loss |
|---|---|---|
| 177 | [C₆H₂F₃NO₂]⁺· | Molecular Ion (M⁺·) |
| 158 | [C₆H₂F₂NO₂]⁺· | ·F |
| 132 | [C₆H₂F₃N]⁺· | ·COOH |
| 104 | [C₅H₂F₂N]⁺· | ·COOH, CO |
Scientist's Note: The loss of the carboxyl group (·COOH, 45 Da) is a very common fragmentation pathway for aromatic carboxylic acids, often leading to a stable aryl cation.[19] The relative abundances of these fragments provide a unique fingerprint for the molecule.
Conclusion
The structural elucidation of this compound is a synergistic exercise requiring ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the analytical puzzle. NMR defines the precise connectivity and stereochemistry, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides substructural information through fragmentation. By following the robust, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently characterize this and other complex fluorinated molecules, ensuring the scientific integrity of their work.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
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- 17. uni-saarland.de [uni-saarland.de]
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- 19. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Safe Handling of 2,5,6-Trifluoronicotinic Acid
Introduction: 2,5,6-Trifluoronicotinic acid (CAS No. 773109-19-6) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and drug development. Its trifluorinated pyridine scaffold offers unique electronic properties, metabolic stability, and binding capabilities, making it a sought-after intermediate in the synthesis of novel therapeutic agents. However, the same properties that make it valuable also necessitate a rigorous and well-understood approach to its handling and safety. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Section 1: Compound Identification and Physicochemical Properties
Proper identification is the foundational step in chemical safety. The key identifiers and properties of this compound are summarized below. Understanding these properties is crucial for predicting its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 773109-19-6 | [1] |
| Molecular Formula | C₆H₂F₃NO₂ | [1] |
| Molecular Weight | 177.08 g/mol | [1] |
| Synonyms | 3-Pyridinecarboxylic acid, 2,5,6-trifluoro- | [1] |
| Physical State | Solid (Assumed based on related compounds) | |
| Purity | ≥98% (Typical) | [1] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous material, warranting careful handling. The Globally Harmonized System (GHS) classifications provided by suppliers indicate significant acute toxicity.
GHS Classification
The primary hazards associated with this compound are acute toxicity via oral, dermal, and inhalation routes. The causality stems from its potential to interfere with biological processes upon absorption. Fluorinated organic acids can exhibit metabolic effects and systemic toxicity.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | [1] |
| Acute Toxicity, Dermal | GHS06 (Skull and Crossbones) | Danger | H311: Toxic in contact with skin | [1] |
| Acute Toxicity, Inhalation | GHS06 (Skull and Crossbones) | Danger | H331: Toxic if inhaled | [1] |
| Transport Classification | Class 6.1, Packing Group III | UN Number: 2811 (Toxic Solid, Organic, N.O.S.) | [1] |
Note: Many related fluorinated nicotinic acids also carry classifications for Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, H335)[2][3][4]. Due to the high acute toxicity of this compound, it must be assumed to be a skin, eye, and respiratory irritant.
Toxicological Rationale
While specific toxicological studies on this compound are not widely published, the high toxicity rating (GHS Category 3) necessitates that all routes of exposure be minimized. The presence of three fluorine atoms can significantly alter the acidity and lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and exert toxic effects. The primary directive is to prevent any direct contact or inhalation.
Section 3: Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory. The goal is to create a self-validating system where exposure is minimized by default.
Engineering Controls: The First Line of Defense
The causality for requiring robust engineering controls is the compound's "Toxic if Inhaled" (H331) classification. All manipulations of solid this compound must be performed in a way that prevents dust or aerosol generation in the open lab.
-
Chemical Fume Hood: All weighing and transfers of the solid, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is non-negotiable.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions, though this does not replace the need for a fume hood.[5]
Personal Protective Equipment (PPE): The Last Barrier
PPE must be selected to protect against the specific hazards of dermal absorption (H311) and potential eye/skin irritation.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[6][7]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron and sleeves are recommended.[7]
-
Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for emergency situations or if engineering controls are not sufficient.
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling this compound. This process is designed to minimize exposure at every step.
Caption: Standard Laboratory Handling Workflow.
Section 4: Storage and Incompatibility
Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can cause vigorous and potentially explosive reactions. Also, avoid strong bases and amines, as they can trigger exothermic neutralization or other reactions.[4][8]
-
Hazardous Decomposition: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4][6][9]
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical due to the compound's toxicity.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the medical personnel.[2]
Spill Response Protocol
For any spill, the primary objective is to isolate the area, protect personnel, and prevent the spread of contamination.
Caption: Spill Response Decision Tree.
Section 6: Disposal Considerations
As a halogenated, toxic organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Management: Do not dispose of this chemical in drains or the general trash.
-
Procedure: Collect waste material in a clearly labeled, sealed container. Disposal must be handled by a licensed hazardous waste disposal company.[11] Incineration in a facility equipped with an afterburner and scrubber is the preferred method for complete destruction.[11]
-
Regulatory Compliance: Always consult and comply with all local, regional, and national hazardous waste regulations to ensure proper classification and disposal.[7][8]
References
- 1. chemscene.com [chemscene.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. synquestlabs.com [synquestlabs.com]
Commercial Availability and Technical Profile of 2,5,6-Trifluoronicotinic Acid: A Guide for Researchers
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of drug candidates. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks, fluorinated nicotinic acid derivatives have emerged as particularly valuable synthons for the development of novel therapeutics. This guide provides an in-depth technical overview of 2,5,6-Trifluoronicotinic acid, a key intermediate, focusing on its commercial availability, synthesis, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound, identified by the CAS number 773109-19-6, possesses the molecular formula C₆H₂F₃NO₂ and a molecular weight of approximately 177.08 g/mol .[2] The presence of three electron-withdrawing fluorine atoms on the pyridine ring significantly impacts its chemical reactivity and physical properties, rendering it a valuable building block for creating more complex molecules.
| Property | Value | Source |
| CAS Number | 773109-19-6 | ChemScene[2] |
| Molecular Formula | C₆H₂F₃NO₂ | ChemScene[2] |
| Molecular Weight | 177.08 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene[2] |
| LogP | 1.1971 | ChemScene[2] |
Commercial Availability: Sourcing and Procurement
This compound is commercially available from a number of specialized chemical suppliers that cater to the research and development sector. These suppliers typically offer the compound in various purities and quantities, suitable for laboratory-scale synthesis and preliminary studies.
Key Suppliers:
-
ChemScene: Offers this compound with a purity of ≥98%.[2] They provide services ranging from custom synthesis to commercial production.[2]
-
Other Potential Vendors: While a direct link for purchase was not found for all, several vendors specialize in fluorinated building blocks and may offer this compound upon request or as part of their extended catalog. Researchers are encouraged to inquire with suppliers of related fluorinated nicotinic acid derivatives.
Procurement Workflow:
The following diagram illustrates a typical workflow for procuring this compound for a research project.
Caption: A streamlined workflow for the procurement of this compound.
Synthetic Strategies: A Technical Overview
While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its synthesis can be inferred from established methods for preparing related fluorinated pyridine derivatives. A common approach involves the selective fluorination of a suitably substituted pyridine precursor.
One plausible synthetic pathway could involve the de novo construction of the pyridine ring from fluorinated acyclic precursors. Alternatively, a multi-step synthesis starting from a commercially available, less-fluorinated nicotinic acid derivative could be employed, involving sequential halogen exchange (Halex) reactions or electrophilic fluorination.
For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid often starts from 2-chloro-6-(trifluoromethyl)nicotinic acid, which undergoes catalytic hydrogenation to remove the chlorine atom.[3] A similar reductive dehalogenation approach could be envisioned as a step in the synthesis of this compound from a polychlorinated or polybrominated fluoronicotinic acid precursor.
Illustrative Synthetic Step: Catalytic Hydrogenation
This protocol is adapted from the synthesis of a related compound and illustrates a key chemical transformation in this field.
-
Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer, thermometer, and three-way cock, charge 10 g (0.044 mol) of the chlorinated precursor and 50 mL of methanol.[3]
-
Base Addition: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.[3]
-
Catalyst Introduction: After purging the system with nitrogen, introduce 1.0 g of 5%-Pd/C catalyst.[3]
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen and connect a balloon filled with hydrogen.[3]
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the disappearance of the starting material by liquid chromatography.[3]
-
Work-up: Upon completion, evaporate the methanol. Dissolve the residue in 100 mL of water.
-
Crystallization: Cool the solution to approximately 15°C and add concentrated hydrochloric acid dropwise to induce crystallization.[3]
-
Isolation: After aging for about one hour at the same temperature, filter the product, wash the cake with cold water, and dry.[3]
Caption: A generalized workflow for the synthesis of a fluorinated nicotinic acid via catalytic hydrogenation.
Applications in Drug Discovery and Beyond
Fluorinated nicotinic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and bioavailability.[4]
-
Pharmaceutical Intermediates: this compound and its analogs serve as key building blocks for more complex active pharmaceutical ingredients (APIs). Their unique substitution pattern allows for diverse chemical modifications to explore structure-activity relationships (SAR). For example, derivatives of fluoronicotinic acid have been investigated for their potential in treating cancer.[5]
-
Agrochemicals: The trifluoromethylpyridine moiety is a common feature in modern pesticides and herbicides due to its ability to confer potent biological activity.
-
Positron Emission Tomography (PET) Imaging: Fluorine-18 labeled nicotinic acid derivatives are used as prosthetic groups for the efficient labeling of biomolecules for PET imaging, a critical tool in diagnostics and drug development.[6]
The incorporation of a trifluoromethyl group can significantly alter the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which can be fine-tuned for optimal interaction with biological targets.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a valuable and commercially accessible building block for researchers engaged in drug discovery and the synthesis of novel chemical entities. Its unique trifluorinated pyridine core offers a versatile platform for the development of compounds with enhanced pharmacological properties. A thorough understanding of its commercial availability, synthetic accessibility, and safe handling is crucial for its effective utilization in research and development.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2,5,6-Trifluoronicotinic Acid: A Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to 2,5,6-trifluoronicotinic acid, a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is strategically divided into two key stages: the preparation of the crucial intermediate, 2,5,6-trichloronicotinic acid, from a readily available pyridine precursor, followed by a halogen exchange (Halex) reaction to afford the final trifluorinated product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles to ensure scientific integrity and reproducibility.
Introduction
Fluorinated organic molecules play a pivotal role in modern chemistry, with applications spanning from pharmaceuticals to advanced materials. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated heterocycles particularly sought after. Among these, fluorinated nicotinic acid derivatives are of significant interest. This guide focuses on the synthesis of this compound, a trifluorinated pyridine carboxylic acid with potential for a wide range of applications.
The synthetic approach detailed herein is a two-part strategy that leverages a polychlorinated intermediate. This methodology is often preferred for the synthesis of polyfluorinated aromatic compounds due to the challenges associated with direct, regioselective polyfluorination.
Part I: Synthesis of the Key Intermediate: 2,5,6-Trichloronicotinic Acid
The synthesis of this compound logically commences with the preparation of its chlorinated analog, 2,5,6-trichloronicotinic acid. This intermediate is accessed through a two-step process involving the perchlorination of a suitable pyridine precursor followed by the oxidation of a methyl group to a carboxylic acid.
Strategic Rationale
The decision to utilize a polychlorinated precursor is grounded in the well-established efficacy of halogen exchange reactions for the introduction of fluorine into electron-deficient aromatic systems. The chlorine atoms in the 2 and 6 positions of the pyridine ring are particularly activated towards nucleophilic aromatic substitution, making them ideal leaving groups for the incoming fluoride ions.
Proposed Synthetic Pathway
The synthesis of 2,5,6-trichloronicotinic acid can be envisioned to proceed from 3-picoline (3-methylpyridine) as depicted in the following workflow:
Figure 1: Proposed synthetic route to 2,5,6-trichloronicotinic acid from 3-picoline.
Detailed Experimental Protocol
Step 1: Vapor-Phase Chlorination of 3-Picoline to 2,5,6-Trichloro-3-methylpyridine
This procedure is based on established methods for the gas-phase chlorination of pyridine derivatives.
-
Materials:
-
3-Picoline
-
Chlorine gas
-
Nitrogen gas (carrier)
-
Catalyst (e.g., activated carbon on attapulgite)[1]
-
-
Apparatus:
-
High-temperature tube furnace reactor
-
Vaporizer for 3-picoline
-
Gas flow controllers
-
Condensation trap
-
Scrubber system for unreacted chlorine and HCl
-
-
Procedure:
-
The reactor is packed with the catalyst and purged with nitrogen gas.
-
The reactor is heated to a reaction temperature of 350-400°C.
-
A stream of 3-picoline is vaporized and introduced into the reactor along with a controlled flow of chlorine gas and nitrogen.
-
The gaseous product stream is passed through a condensation trap to collect the chlorinated pyridines.
-
Unreacted chlorine and hydrogen chloride byproduct are neutralized in a scrubber system.
-
The collected crude product is purified by fractional distillation under reduced pressure to isolate 2,5,6-trichloro-3-methylpyridine.
-
Step 2: Oxidation of 2,5,6-Trichloro-3-methylpyridine to 2,5,6-Trichloronicotinic Acid
The oxidation of the methyl group to a carboxylic acid is a standard transformation.
-
Materials:
-
2,5,6-Trichloro-3-methylpyridine
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (if using acidic conditions)
-
Sodium hydroxide (for work-up)
-
Hydrochloric acid (for work-up)
-
-
Procedure:
-
2,5,6-Trichloro-3-methylpyridine is suspended in an aqueous solution.
-
Potassium permanganate is added portion-wise while monitoring the temperature. The reaction is typically heated to reflux to drive it to completion.
-
After the reaction is complete (indicated by the disappearance of the purple color of permanganate), the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with hydrochloric acid to precipitate the 2,5,6-trichloronicotinic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Part II: Halogen Exchange Fluorination to this compound
The conversion of 2,5,6-trichloronicotinic acid to its trifluorinated counterpart is achieved through a halogen exchange (Halex) reaction. This nucleophilic aromatic substitution is a cornerstone of industrial fluorination chemistry.[2]
The Halex Reaction: A Mechanistic Overview
The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, along with the other halogen substituents, activates the carbon atoms bonded to chlorine towards attack by a nucleophile, in this case, the fluoride ion.
Figure 2: Simplified mechanism of the Halex reaction for the synthesis of this compound.
Detailed Experimental Protocol
-
Materials:
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, 2,5,6-trichloronicotinic acid is dissolved in the chosen aprotic polar solvent.
-
Spray-dried potassium fluoride (a stoichiometric excess is typically used) and the phase-transfer catalyst are added to the solution.
-
The reaction mixture is heated to a temperature typically in the range of 150-220°C. The progress of the reaction should be monitored by a suitable analytical technique such as GC-MS or ¹⁹F NMR.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified, for example, by recrystallization or column chromatography.
-
Self-Validation and Trustworthiness
To ensure the integrity of the synthesis, it is crucial to characterize the intermediates and the final product thoroughly. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and melting point analysis should be employed. Monitoring the disappearance of the starting material and the appearance of the product during the reaction provides a real-time validation of the process.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Expected Outcome |
| 1 | 3-Picoline | Cl₂, Catalyst | Gas Phase | 350-400°C | 2,5,6-Trichloro-3-methylpyridine |
| 2 | 2,5,6-Trichloro-3-methylpyridine | KMnO₄ | Water | Reflux | 2,5,6-Trichloronicotinic Acid |
| 3 | 2,5,6-Trichloronicotinic Acid | KF | DMF or Sulfolane | 150-220°C | This compound |
Conclusion
The synthesis of this compound from a pyridine precursor, as outlined in this technical guide, represents a robust and scientifically sound approach for accessing this valuable fluorinated building block. The two-stage strategy, involving the preparation of a trichlorinated intermediate followed by a halogen exchange reaction, offers a reliable pathway for researchers in the fields of medicinal chemistry and agrochemical development. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
Methodological & Application
Synthetic Routes to 2,5,6-Trifluoronicotinic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Trifluorinated Nicotinic Acids
2,5,6-Trifluoronicotinic acid and its derivatives are highly sought-after building blocks in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into the pyridine ring can dramatically alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. This guide provides a comprehensive overview of the synthetic strategies for accessing these valuable compounds, with a focus on practical, step-by-step protocols and the underlying chemical principles.
The primary challenge in the synthesis of this compound lies in the selective introduction of three fluorine atoms onto the pyridine core. The most established and industrially relevant method for achieving this is through a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr). This process typically involves the displacement of chloride ions from a polychlorinated nicotinic acid precursor with fluoride ions.[1][2][3]
Strategic Overview: A Multi-Step Approach
A robust and scalable synthesis of this compound is best approached through a multi-step sequence, commencing with a readily available pyridine derivative. The overall strategy involves the initial construction of a polychlorinated nicotinic acid scaffold, followed by a carefully controlled halogen exchange reaction to introduce the desired fluorine atoms.
References
The Strategic Integration of 2,5,6-Trifluoronicotinic Acid in Modern Medicinal Chemistry: Applications and Protocols
Introduction: The Growing Prominence of Fluorinated Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of therapeutic candidates. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity, make fluorinated building blocks highly sought after.[1] Among these, fluorinated pyridine derivatives have emerged as pivotal structures in the design of novel therapeutics. This guide focuses on a particularly valuable, yet underexplored, building block: 2,5,6-Trifluoronicotinic acid .
With its trifluoro-substituted pyridine core, this compound (CAS 773109-19-6) presents a unique combination of electronic and steric properties. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of both the pyridine ring and the carboxylic acid moiety, offering medicinal chemists a versatile tool for molecular design and synthesis. This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of a building block is paramount to its effective application. The table below summarizes key computed physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃NO₂ | [2] |
| Molecular Weight | 177.08 g/mol | [2] |
| LogP | 1.1971 | [2] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
The trifluorinated pyridine ring is highly electron-deficient, which has several implications for its reactivity:
-
Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atoms, particularly at the 2- and 6-positions, are susceptible to displacement by strong nucleophiles. This provides a handle for introducing a variety of functional groups.
-
Amide Bond Formation: The carboxylic acid moiety can be readily activated for amide bond formation with a wide range of amines. The electron-withdrawing nature of the ring can influence the reactivity of the carboxyl group.
-
Cross-Coupling Reactions: While challenging due to the electron-deficient nature of the ring, functionalization via cross-coupling reactions at the fluorine-bearing positions may be possible with appropriate catalytic systems.
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable building block for the synthesis of a range of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.
Application I: Synthesis of Novel Kinase Inhibitors
The pyridine core is a common scaffold in a multitude of kinase inhibitors. The trifluoro-substitution pattern of this compound can be exploited to fine-tune the electronic and steric interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity.
Protocol 1: General Procedure for Amide Coupling to Synthesize 2,5,6-Trifluoronicotinamides
This protocol describes a standard method for the coupling of this compound with a primary or secondary amine using a common coupling reagent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5,6-trifluoronicotinamide.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (for chiral amines).
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Caption: General workflow for HATU-mediated amide coupling.
Application II: Precursor for Further Derivatization via Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the trifluorinated pyridine ring allows for the selective displacement of a fluoride ion, typically at the 2- or 6-position, by a nucleophile. This opens up avenues for further diversification of the scaffold.
Protocol 2: Nucleophilic Aromatic Substitution with a Thiol Nucleophile
This protocol provides a general method for the substitution of a fluorine atom with a sulfur nucleophile.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add K₂CO₃ (2.5 eq).
-
Add the desired thiol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired thioether derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
DMSO is a polar apathetic solvent that can facilitate SNA_r_ reactions.
-
K₂CO₃ acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.
-
Elevated temperature is often required to overcome the activation energy for the substitution reaction.
Caption: Key steps in the SNAr reaction of this compound.
Conclusion and Future Outlook
This compound is a promising building block for medicinal chemists seeking to introduce a highly functionalized and electronically distinct pyridine scaffold into their target molecules. Its utility in the synthesis of amides and as a substrate for nucleophilic aromatic substitution provides a solid foundation for its application in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Further exploration of its reactivity in other transformations, such as cross-coupling reactions, will undoubtedly expand its synthetic utility and solidify its place in the medicinal chemist's toolbox.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Amide Coupling Reactions with 2,5,6-Trifluoronicotinic Acid
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Trifluoromethylated nicotinic acids, such as 2,5,6-Trifluoronicotinic acid, are highly valued building blocks. The presence of multiple electron-withdrawing fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1]
However, the very electronic properties that make this scaffold attractive also present a significant synthetic challenge. The pyridine ring, heavily substituted with electron-withdrawing fluorine atoms, renders the carboxylic acid group at the 3-position exceptionally electron-deficient. This reduced nucleophilicity of the corresponding carboxylate makes standard amide bond formation—a reaction central to drug discovery—kinetically slow and often inefficient.[2] This guide provides a detailed examination of the principles, protocols, and troubleshooting strategies necessary for successfully executing amide coupling reactions with this challenging substrate.
Mechanistic Underpinnings & Key Considerations
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically hindered process, primarily due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more electrophilic for attack by the amine.[5]
For this compound, the following factors are critical:
-
Reagent Selection: The electron-deficient nature of the acid demands highly efficient coupling reagents. While numerous options exist, uronium/aminium salt-based reagents like HATU are often preferred due to the formation of a highly reactive OAt-active ester, which accelerates the coupling step.[6][7][8] Carbodiimides such as EDC , often used with additives like HOBt , provide a cost-effective alternative, though they may require more forcing conditions or additional activators for challenging substrates.[2][9][10]
-
Base Stoichiometry and pKa: A non-nucleophilic organic base, typically a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which then engages with the coupling reagent.[6][11] Sufficient equivalents of the base are required to also neutralize the acidic byproducts generated during the reaction.
-
Amine Reactivity: The nucleophilicity of the amine coupling partner is equally important. Primary aliphatic amines are generally more reactive than secondary amines or anilines, especially electron-deficient anilines, which may require higher temperatures or the use of a super-stoichiometric activating agent like DMAP.[2]
-
Solvent and Temperature: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile are standard choices as they effectively solvate the reactants and intermediates without participating in the reaction.[3] While many couplings proceed at room temperature, sluggish reactions involving electron-poor acids or amines may benefit from gentle heating.
Visualization of Key Processes
Mechanism of HATU-Mediated Coupling
The following diagram illustrates the widely accepted mechanism for amide bond formation using HATU, a highly effective reagent for electron-deficient acids.
Caption: Mechanism of HATU-mediated amide coupling.
General Experimental Workflow
This workflow provides a high-level overview of the process from starting materials to the final, purified product.
Caption: Standard laboratory workflow for amide synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.
Protocol 1: High-Efficiency Coupling using HATU
This method is highly reliable for coupling this compound, particularly with less reactive or sterically hindered amines.
Materials:
| Reagent | Molar Equiv. |
|---|---|
| This compound | 1.0 |
| Amine | 1.1 |
| HATU | 1.2 |
| DIPEA | 2.5 - 3.0 |
| Anhydrous DMF | ~0.1 M concentration |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution, followed by HATU (1.2 equiv).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add DIPEA (2.5-3.0 equiv) dropwise to the stirring solution. A mild exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Dilute with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide.[7][12]
Protocol 2: Economical Coupling using EDC/HOBt
This is a classic and cost-effective method. For particularly unreactive amines, the addition of a catalytic amount of DMAP (0.1 equiv) may be beneficial.[2]
Materials:
| Reagent | Molar Equiv. |
|---|---|
| This compound | 1.0 |
| Amine | 1.1 |
| EDC·HCl | 1.2 |
| HOBt | 1.2 |
| Triethylamine (TEA) | 2.5 |
| Anhydrous DCM | ~0.1 M concentration |
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM and cool to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add TEA (2.5 equiv) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous work-up.[13]
-
Purification: Purify the crude product by flash column chromatography.
Comparative Summary & Troubleshooting
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required (HOAt is part of HATU) | HOBt |
| Typical Base | DIPEA | TEA / DIPEA |
| Relative Cost | Higher | Lower |
| Reactivity | Very High; good for hindered substrates | High; may be sluggish for difficult couplings |
| Byproduct Removal | Water-soluble | Water-soluble urea |
| Key Advantage | High efficiency and speed | Cost-effective, widely used |
Troubleshooting Common Issues
Low or no product formation is a common challenge. This decision tree can help diagnose the issue.
Caption: Troubleshooting guide for amide coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. growingscience.com [growingscience.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Esterification of 2,5,6-Trifluoronicotinic Acid
Introduction: The Strategic Importance of 2,5,6-Trifluoronicotinate Esters
2,5,6-Trifluoronicotinic acid is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the three fluorine atoms imparts unique electronic properties, influencing the acidity, reactivity, and metabolic stability of derivative molecules. Ester derivatives of this acid are crucial intermediates, serving as versatile handles for amide bond formation, cross-coupling reactions, and the synthesis of complex molecular architectures.
The presence of fluorine atoms, particularly at the C2 and C6 positions flanking the nitrogen, significantly increases the acidity of the carboxylic acid and modulates the nucleophilicity of the pyridine nitrogen. This electronic profile demands careful consideration when selecting an esterification strategy. This guide provides a detailed analysis and field-proven protocols for three primary methods for the esterification of this compound, enabling researchers to select the optimal procedure based on substrate scope, scale, and functional group tolerance.
Method 1: Direct Acid-Catalyzed (Fischer-Speier) Esterification
The Fischer-Speier esterification is a classic, atom-economical method involving the direct reaction of a carboxylic acid and an alcohol under strong acid catalysis.[1][2] For a substrate like this compound, the enhanced electrophilicity of the protonated carbonyl carbon is a key advantage. However, the basicity of the pyridine nitrogen is reduced by the adjacent fluorine atoms, which can influence its interaction with the acid catalyst.
Causality and Experimental Rationale
This method relies on establishing an equilibrium between the reactants and products.[3] To drive the reaction towards the ester, water, a byproduct, must be removed. This is typically achieved by using the alcohol as a solvent (driving the equilibrium by mass action) and a reaction temperature at or near the alcohol's boiling point.[1] A Dean-Stark apparatus can be employed with azeotroping solvents like toluene to physically sequester the water.[1]
Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typical catalysts that function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[4]
Visualizing the Fischer-Speier Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 2,5,6-Trifluoronicotinate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq, serving as both reactant and solvent).
-
Carefully add concentrated sulfuric acid dropwise as the catalyst (0.1-0.2 eq) while stirring. The mixture may warm slightly.
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2,5,6-trifluoronicotinate.
-
Purify the product by column chromatography on silica gel or distillation if applicable.
Method 2: Acid Chloride-Mediated Esterification
This robust, two-step method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid to a highly reactive acyl chloride intermediate.[5] This intermediate then readily reacts with an alcohol, even sterically hindered ones, to form the ester. This is often the preferred method for achieving high yields and for substrates that are incompatible with strong acids.
Causality and Experimental Rationale
The conversion of the carboxylic acid to the acid chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride, which forms the Vilsmeier reagent in situ, the active chlorinating agent.[7] The resulting 2,5,6-trifluoronicotinoyl chloride is a powerful electrophile.
The subsequent reaction with an alcohol is rapid and generally irreversible. A mild, non-nucleophilic base like triethylamine (Et₃N) or pyridine is often included to scavenge the HCl byproduct generated during the reaction, preventing potential side reactions.[8]
Visualizing the Acid Chloride Workflow
Caption: Two-step workflow for acid chloride-mediated esterification.
Protocol: Synthesis of Ethyl 2,5,6-Trifluoronicotinate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous ethanol (EtOH)
-
Triethylamine (Et₃N) or pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous MgSO₄
Procedure:
Step 1: Synthesis of 2,5,6-Trifluoronicotinoyl Chloride
-
Suspend this compound (1.0 eq) in an anhydrous solvent like toluene or DCM in a flask equipped with a reflux condenser and gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).
-
Add an excess of thionyl chloride (e.g., 2-5 eq).
-
Heat the mixture to reflux (for toluene, ~110°C; for SOCl₂, ~76°C if used as solvent) for 2-4 hours, until gas evolution ceases and the solution becomes clear.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,5,6-trifluoronicotinoyl chloride is often used directly in the next step.
Step 2: Esterification
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the ethanol/triethylamine solution dropwise to the stirred acid chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting ethyl 2,5,6-trifluoronicotinate by silica gel chromatography.
Method 3: Coupling Agent-Mediated Esterification
For high-value, acid-sensitive, or complex substrates, esterification using coupling agents offers a mild and highly efficient alternative.[9] Reagents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU, TBTU) activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the alcohol.[10][11]
Causality and Experimental Rationale
This method avoids the formation of harsh acidic byproducts. Coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) react with the carboxylic acid to form a reactive O-acylisourea intermediate.[11] This intermediate is susceptible to nucleophilic attack by the alcohol. The reaction is often catalyzed by an acyl-transfer agent like 4-Dimethylaminopyridine (DMAP), which forms an even more reactive acylpyridinium intermediate. The main byproduct, a urea derivative, is typically water-soluble (in the case of EDC), simplifying purification.[12] This method proceeds at room temperature and is known for its high yields and excellent functional group compatibility.
Visualizing the EDC/DMAP Coupling Mechanism
Caption: EDC/DMAP-mediated esterification mechanism.
Protocol: Synthesis of Isopropyl 2,5,6-Trifluoronicotinate
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Isopropanol
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), isopropanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor for the disappearance of the starting acid by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and any remaining EDC), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure isopropyl 2,5,6-trifluoronicotinate.
Summary and Method Selection
The optimal method for the esterification of this compound depends on the specific requirements of the synthesis.
| Method | Key Advantages | Key Considerations | Best Suited For |
| Fischer-Speier | Atom economical, inexpensive reagents.[1] | Equilibrium-limited, requires harsh acidic conditions and high temperatures, potential for side reactions. | Large-scale synthesis of simple alkyl esters (e.g., methyl, ethyl) where cost is a primary driver. |
| Acid Chloride | High yields, drives reaction to completion, broad substrate scope including secondary alcohols.[5][8] | Two-step process, uses hazardous reagents (SOCl₂, (COCl)₂), generates corrosive HCl byproduct. | General purpose, high-yield synthesis, especially when Fischer esterification is sluggish or fails. |
| Coupling Agent | Very mild conditions (room temp), high yields, excellent functional group tolerance, simple workup.[9] | More expensive reagents, lower atom economy. | Synthesis of complex, acid/base-sensitive molecules, high-value intermediates, and library synthesis. |
By understanding the causality behind each protocol, researchers can confidently select and execute the most appropriate esterification strategy for their specific scientific objectives.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. 2,5,6-trichloronicotinaMide synthesis - chemicalbook [chemicalbook.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate synthesis - chemicalbook [chemicalbook.com]
- 12. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Suzuki coupling of 2,5,6-Trifluoronicotinic acid derivatives
An Application Guide to the Suzuki-Miyaura Coupling of 2,5,6-Trifluoronicotinic Acid Derivatives
Introduction: The Strategic Value of Fluorinated Pyridines
In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1] Fluorine and fluorinated motifs, such as the trifluoromethyl group, can profoundly influence a drug candidate's metabolic stability, lipophilicity (logP), and binding affinity by altering local electronic properties and molecular conformation.[2] Among fluorinated building blocks, polyfluorinated heteroaromatics are of particular interest. This compound and its derivatives represent a class of highly valuable, electron-deficient synthons, offering a rigid pyridine core pre-functionalized for diverse chemical transformations.[3] Their application is prominent in the synthesis of agrochemicals and pharmaceuticals.[4]
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely utilized methods for carbon-carbon bond formation, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[5][6] However, applying this methodology to electron-deficient, polyfluorinated pyridines presents a unique set of challenges. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition or poisoning, while the electron-withdrawing nature of the fluorine atoms deactivates the ring towards the initial oxidative addition step, which is often rate-limiting.[7][8][9] Furthermore, the stability of the boronic acid coupling partner under basic conditions is a critical concern, as competitive protodeboronation can significantly reduce reaction efficiency.[10][11]
This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to derivatives of this compound. It offers field-proven insights into overcoming common challenges through the rational selection of catalysts, ligands, bases, and solvents, supported by detailed protocols and mechanistic discussions.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth operation of a palladium-catalyzed cycle. While seemingly straightforward, each step is critically influenced by the choice of reagents and conditions, especially with challenging substrates. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12]
-
Oxidative Addition : A low-valent Pd(0) complex reacts with the (hetero)aryl halide (or triflate), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is typically the slowest in the catalytic cycle and is particularly challenging for electron-deficient rings and stronger C-Cl or C-F bonds.[12] The use of highly active, electron-rich, and bulky phosphine ligands is essential to facilitate this process.
-
Transmetalation : The organic group is transferred from the boron atom to the palladium center. This requires prior activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex (e.g., a boronate).[13] This step regenerates the halide on the boron species. The choice of base and solvent is critical to promote this transfer without causing degradation of the reagents.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Derivatization of the 2,5,6-Trifluoronicotinic Acid Pyridine Ring
Abstract
This guide provides a detailed technical overview and actionable protocols for the chemical modification of the pyridine ring of 2,5,6-Trifluoronicotinic Acid (CAS 773109-19-6).[1] As a highly functionalized building block, its strategic derivatization is of significant interest to researchers in medicinal chemistry and drug discovery.[2][3] The electron-deficient nature of the polyfluorinated pyridine core makes it an ideal substrate for nucleophilic aromatic substitution (SNAr), while modern cross-coupling techniques offer pathways for carbon-carbon bond formation. This document outlines the core chemical principles, provides validated step-by-step protocols, and explains the causality behind experimental choices to empower researchers to synthesize novel nicotinic acid derivatives.[4][5]
Introduction: The Strategic Value of this compound
Fluorinated heterocyclic compounds are indispensable scaffolds in modern drug discovery.[6][7] The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and the basicity (pKa) of nearby functional groups.[6][8] These modulations often lead to improved pharmacokinetic profiles and enhanced target engagement.[6]
This compound is a particularly valuable starting material. Its structure features:
-
An electron-deficient pyridine ring , activated by three strongly electron-withdrawing fluorine atoms and the ring nitrogen, rendering it highly susceptible to nucleophilic attack.[9][10]
-
Multiple reactive sites , offering opportunities for regioselective functionalization.
-
A carboxylic acid handle , which allows for subsequent amide or ester library synthesis following ring derivatization.
The primary mechanism for derivatizing this ring is Nucleophilic Aromatic Substitution (SNAr) . This reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11][12] The reaction is significantly favored when potent electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, a fluoride ion).[10][13]
Caption: Generalized workflow for the SNAr mechanism.
Core Strategy I: Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the pyridine ring in this compound allows for the displacement of fluoride ions by a wide range of nucleophiles. Regioselectivity is dictated by the combined electronic effects of the ring nitrogen and the carboxylic acid. The C2 and C6 positions are most activated towards nucleophilic attack due to their ortho/para relationship to the ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate.[10] The C6 position is often favored for substitution due to steric and electronic factors.
Protocol 1: C-N Bond Formation via Amination
This protocol describes the reaction with a primary or secondary amine to yield an amino-substituted nicotinic acid derivative.
-
Principle: The lone pair of the amine acts as the nucleophile, attacking an electron-deficient carbon on the pyridine ring. A mild base is used to neutralize the HF generated in situ. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the base while leaving the nucleophile highly reactive.
-
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in anhydrous DMSO (0.2 M).
-
Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq.) to the stirring suspension.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidification & Extraction: Carefully acidify the aqueous solution to a pH of ~4-5 using 1M HCl.[4] An off-white or yellow precipitate may form. Extract the product with a suitable organic solvent, such as ethyl acetate (3x).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4] Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.
-
Protocol 2: C-O Bond Formation via Alkoxylation / Aryloxylation
This protocol details the synthesis of ether derivatives using alcohols or phenols.
-
Principle: A strong base is required to deprotonate the alcohol or phenol, generating a potent alkoxide or phenoxide nucleophile. Anhydrous conditions are critical to prevent quenching the base and nucleophile.
-
Step-by-Step Protocol:
-
Nucleophile Generation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol or phenol (1.2 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Main Reaction: In the primary reaction vessel, dissolve this compound (1.0 eq.) in anhydrous DMF (0.2 M).
-
Addition: Slowly add the prepared nucleophile solution to the solution of the acid via cannula.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Workup & Purification: Follow steps 5-7 from Protocol 1.
-
| SNAr Reaction Summary | Nucleophile | Key Reagents | Typical Temp. | Expected Product Type |
| Amination | Primary/Secondary Amine | K₂CO₃ or DIPEA, DMSO | 80-100 °C | Amino-difluoronicotinic acid |
| Alkoxylation | Alcohol | NaH or KHMDS, THF/DMF | 60-80 °C | Alkoxy-difluoronicotinic acid |
| Aryloxylation | Phenol | NaH or K₂CO₃, DMF | 80-120 °C | Aryloxy-difluoronicotinic acid |
| Thiolation | Thiol | K₂CO₃ or Cs₂CO₃, DMF | 25-60 °C | Thioether-difluoronicotinic acid |
Core Strategy II: Palladium-Catalyzed Cross-Coupling
While SNAr is highly effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are the methods of choice for forming C-C bonds.[4] Although C-F bond activation is more challenging than that of other halides, it is achievable with appropriate catalyst systems.[14] These reactions are invaluable for synthesizing biaryl or alkynyl derivatives.[15]
Caption: General workflow for a Pd-catalyzed cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Principle: This reaction couples the fluoropyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. The choice of palladium catalyst and ligand is crucial for activating the inert C-F bond.[15][16]
-
Step-by-Step Protocol:
-
Setup: To a degassed mixture of this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃, 3.0 eq.) in a reaction vial, add the solvent (e.g., a 4:1 mixture of dioxane and water).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol %) or a combination of Pd₂(dba)₃ (2.5 mol %) and a specialized phosphine ligand like SPhos (10 mol %).
-
Reaction: Seal the vial and heat to 100-120 °C with vigorous stirring for 12-24 hours. Monitor for the disappearance of starting material.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to isolate the arylated product.
-
Protocol 4: Sonogashira Coupling (C-C Bond Formation)
-
Principle: This reaction creates a C(sp²)-C(sp) bond by coupling the fluoropyridine with a terminal alkyne, using a dual palladium and copper catalyst system.[17]
-
Step-by-Step Protocol:
-
Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a solvent mixture of THF and triethylamine (Et₃N) (2:1 ratio), add the catalysts.[17]
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol %) and copper(I) iodide (CuI, 10 mol %).[17] Degas the mixture thoroughly with argon or nitrogen.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-8 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the alkynyl-substituted product.
-
| Cross-Coupling Reaction Summary | Reaction Name | Coupling Partner | Catalyst System | Base / Additives |
| Suzuki-Miyaura | C-C (Aryl/Heteroaryl) | Boronic Acid / Ester | Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | Cs₂CO₃ or K₃PO₄ |
| Sonogashira | C-C (Alkynyl) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N |
| Buchwald-Hartwig | C-N (Aryl Amine) | Amine / Amide | Pd Catalyst + Ligand (e.g., BINAP) | NaOt-Bu or K₃PO₄ |
Orthogonal Strategy: Derivatization of the Carboxylic Acid
While the primary focus is the pyridine ring, the carboxylic acid at the C3 position is a key functional handle that can be derivatized before or after ring modification. Standard peptide coupling or esterification methods can be employed.
Caption: Derivatization possibilities for the core scaffold.
Protocol 5: Amide Bond Formation
-
Principle: Activation of the carboxylic acid with a coupling agent facilitates nucleophilic attack by an amine to form a stable amide bond.
-
Step-by-Step Protocol:
-
Setup: Dissolve the (ring-derivatized) nicotinic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor by LC-MS.
-
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by column chromatography.
-
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 402-66-4,5-Fluoronicotinic acid | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorination methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 16. scholarship.claremont.edu [scholarship.claremont.edu]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Topic: Scale-up Synthesis of 2,5,6-Trifluoronicotinic Acid
An Application Note from the Process Chemistry and Scale-Up Synthesis Group
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,5,6-Trifluoronicotinic acid is a valuable fluorinated building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[3] However, the synthesis of polyfluorinated heterocycles presents significant challenges, particularly during scale-up, due to the high reactivity of intermediates, the need for stringent control over reaction conditions, and potential safety hazards.[4][5] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The strategy hinges on a directed halogen-metal exchange of a key precursor, 3-bromo-2,5,6-trifluoropyridine, followed by carboxylation. We provide in-depth explanations for critical process parameters, in-process controls, analytical methods, and safety considerations to ensure a reproducible and safe scale-up.
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids
Fluorinated pyridine derivatives are integral components of numerous commercialized products, from life-saving drugs to advanced crop protection agents.[6] Specifically, trifluoromethyl and fluoro-substituted nicotinic acids serve as key intermediates for these complex targets.[7][8] The synthesis of these building blocks, however, is non-trivial. Traditional fluorination methods can be hazardous and require specialized equipment, especially when handling reagents like anhydrous hydrogen fluoride (HF) or sulfur tetrafluoride (SF4).[4][9]
The challenge in synthesizing this compound lies in the precise installation of the carboxylic acid group at the C3 position of a trifluorinated pyridine ring. Direct functionalization is often hampered by poor regioselectivity. Therefore, a more controlled and predictable synthetic strategy is required for industrial production. The route detailed herein was developed to be both efficient and amenable to kilogram-scale manufacturing, prioritizing safety, cost-effectiveness, and product quality.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic pathway focuses on the final, critical step: the formation of the carboxylic acid moiety. This approach assumes the availability of the key intermediate, 3-bromo-2,5,6-trifluoropyridine . The strategy employs a well-established organometallic transformation: a halogen-metal exchange followed by quenching with an electrophile (carbon dioxide).
Rationale for Route Selection:
-
Predictability and Regioselectivity: Using a pre-functionalized starting material like 3-bromo-2,5,6-trifluoropyridine ensures that the carboxylation occurs exclusively at the desired C3 position.
-
Scalability: Halogen-metal exchanges using organolithium reagents are common in industrial synthesis. While they require strict control, the protocols are well-understood and scalable.
-
Accessibility of Reagents: n-Butyllithium (n-BuLi) and dry ice (solid CO₂) are readily available, cost-effective industrial reagents.
The core transformation involves the reaction of 3-bromo-2,5,6-trifluoropyridine with n-BuLi at cryogenic temperatures to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with an excess of solid carbon dioxide, which, upon acidic work-up, yields the target this compound.
Caption: Retrosynthetic approach for this compound.
Critical Safety and Handling Procedures
Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale due to changes in the surface-area-to-volume ratio, which affects heat transfer.[5][7]
-
Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere (Nitrogen or Argon) at all times using syringe or cannula techniques. All glassware and reactors must be thoroughly dried.
-
Cryogenic Temperatures: The reaction is conducted at -78 °C. This requires a suitable cooling bath (e.g., dry ice/acetone or a cryostat). Direct contact with cryogenic liquids or surfaces can cause severe burns. Appropriate insulated gloves and face shields are mandatory.
-
Exothermic Events: Both the addition of n-BuLi and the subsequent quenching with CO₂ can be highly exothermic.[5] Uncontrolled addition can lead to a thermal runaway, where the reaction rate increases exponentially, potentially causing a dangerous pressure buildup and loss of containment.[5] Temperature must be monitored continuously with a calibrated internal probe.[10]
-
Work-up: Quenching the reaction and the subsequent acidification with strong acids are also exothermic and will release gas (CO₂). This must be performed in a well-ventilated area with adequate cooling and pressure relief systems.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a chemical fume hood or an appropriate walk-in hood for larger scales.
Equipment and Reagents
| Equipment/Reagent | Specification | Purpose |
| Reactor | 5 L, 4-necked, jacketed glass reactor | Main reaction vessel |
| Stirrer | Overhead mechanical stirrer with PTFE paddle | Ensure efficient mixing |
| Thermocouple | Calibrated internal temperature probe | Monitor reaction temperature |
| Addition Funnel | 500 mL, pressure-equalizing | Controlled addition of n-BuLi |
| Inert Gas System | Nitrogen or Argon line with bubbler | Maintain anhydrous/anaerobic conditions |
| Cooling System | Cryostat or large dry ice/acetone bath | Maintain cryogenic temperature (-78 °C) |
| Precursor | 3-bromo-2,5,6-trifluoropyridine | Starting Material |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Reaction Solvent |
| Reagent | n-Butyllithium (n-BuLi), 2.5 M in hexanes | Halogen-metal exchange reagent |
| Quenching Agent | Dry Ice (solid CO₂), crushed | Carbon source for carboxylation |
| Acids/Bases | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) | Work-up and pH adjustment |
| Extraction Solvent | Ethyl Acetate | Product extraction |
Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol Details:
-
Reactor Preparation: Assemble the 5 L reactor with the overhead stirrer, thermocouple, nitrogen inlet, and addition funnel. Dry all parts in an oven and assemble while hot under a stream of nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging and Cooling: Charge the reactor with 2 L of anhydrous THF. Begin cooling the jacketed reactor to -78 °C. Once the temperature is stable, add 100 g of 3-bromo-2,5,6-trifluoropyridine to the THF with stirring.
-
Halogen-Metal Exchange (Lithiation): Slowly add 1.1 equivalents of n-BuLi (2.5 M in hexanes) via the pressure-equalizing addition funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature below -70 °C throughout the addition. A significant exotherm indicates the addition is too fast. After the addition is complete, allow the reaction to stir at -78 °C for an additional 60 minutes.
-
Carboxylation: Carefully and in portions, add ~500 g of freshly crushed dry ice to the reaction mixture. This step is exothermic; add the dry ice at a rate that keeps the internal temperature below -60 °C. Once all the dry ice is added, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with stirring.
-
Work-up: Slowly quench the reaction mixture by adding 1 L of water. Adjust the pH to >12 with a 50% NaOH solution. Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (2 x 500 mL) to remove any unreacted starting material and neutral byproducts.
-
Isolation: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 with concentrated HCl. A white precipitate of the product will form. Stir the slurry in the cold for 1 hour to ensure complete precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water (2 x 250 mL). The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield high-purity this compound.
-
Drying: Dry the purified white solid in a vacuum oven at 50 °C until a constant weight is achieved.
Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
| Analytical Method | Purpose | Expected Result |
| HPLC/UPLC | Purity assessment and quantification of impurities. | Purity >98%. |
| ¹H NMR | Structural confirmation (proton environment). | A single resonance in the aromatic region. |
| ¹⁹F NMR | Structural confirmation (fluorine environments). | Three distinct resonances corresponding to the three unique fluorine atoms. |
| LC-MS | Molecular weight confirmation. | Detection of the correct molecular ion peak (M-H)⁻. |
| Melting Point | Purity check. | A sharp melting point consistent with the reference value. |
| Karl Fischer Titration | Water content determination. | Moisture content <0.5%. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete lithiation due to moisture. 2. Insufficient CO₂ quench. 3. Product loss during work-up. | 1. Ensure all reagents and solvents are rigorously anhydrous. 2. Use a large excess of freshly crushed dry ice. 3. Carefully monitor pH during acidification to avoid redissolving the product. |
| Incomplete Reaction | 1. n-BuLi degraded or stoichiometry incorrect. 2. Reaction temperature too high, causing side reactions. | 1. Titrate the n-BuLi solution before use to confirm its molarity. 2. Ensure strict temperature control (<-70 °C) during n-BuLi addition. |
| Presence of Impurities | 1. Formation of protonated byproduct (2,5,6-trifluoropyridine). 2. Insufficient washing during work-up. | 1. Ensure the reaction is quenched at low temperature before warming. 2. Perform the ethyl acetate wash under basic conditions thoroughly. 3. Optimize recrystallization solvent system. |
Conclusion
The protocol described provides a comprehensive and scalable method for the synthesis of this compound. By leveraging a directed halogen-metal exchange, this process overcomes the regioselectivity challenges often associated with the functionalization of polyfluorinated pyridines. The success of this synthesis on a larger scale is critically dependent on rigorous adherence to anhydrous conditions, strict control of temperature during exothermic steps, and robust safety protocols. This application note serves as a complete guide for process chemists and researchers aiming to produce this valuable building block safely and efficiently.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. sravathi.com [sravathi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chimia.ch [chimia.ch]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
Application Note: Quantitative Analysis of 2,5,6-Trifluoronicotinic Acid
Introduction
2,5,6-Trifluoronicotinic acid is a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research.[1] Its unique chemical properties, imparted by the presence of multiple fluorine atoms, make it a valuable building block in the synthesis of novel bioactive molecules.[2] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, metabolism research, quality control of synthesized intermediates, and impurity profiling. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), addressing the specific challenges posed by its polarity and chemical reactivity.
Chemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 177.08 g/mol | --INVALID-LINK-- |
| Structure | ||
| pKa | Estimated to be in the acidic range due to the carboxylic acid group. | General Chemical Knowledge |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous bases. | General Chemical Knowledge |
| UV Absorbance | The pyridine ring suggests UV absorbance, likely around 254-270 nm.[3][4] | --INVALID-LINK--, --INVALID-LINK-- |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a widely used technique for the analysis of polar compounds and is well-suited for the direct analysis of this compound without derivatization. The method's success hinges on the appropriate selection of a stationary phase and mobile phase to achieve adequate retention and separation from potential impurities.
Scientific Rationale
The carboxylic acid moiety of this compound makes it a polar, acidic compound. Standard C18 columns can sometimes provide insufficient retention for such polar analytes, leading to elution near the solvent front. To overcome this, a polar-embedded or polar-endcapped C18 column is recommended. These columns offer enhanced retention of polar compounds through mechanisms like hydrogen bonding.[5] The mobile phase composition, particularly its pH, is critical. Maintaining the mobile phase pH below the pKa of the carboxylic acid will keep the analyte in its protonated, less polar form, thereby increasing its retention on the nonpolar stationary phase. An acidic modifier like formic acid or phosphoric acid is commonly used for this purpose.[6]
Experimental Workflow: HPLC
Caption: Workflow for the quantification of this compound by HPLC.
Detailed Protocol: HPLC
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%). A traceable reference standard is crucial for accurate quantification.[7]
-
HPLC grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column designed for polar analytes is recommended.[8]
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid. The exact ratio may need optimization.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, ideally the mobile phase, to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[9]
5. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (based on pyridine UV spectra, requires experimental verification)[3] |
6. Data Analysis and Quantification:
-
Inject the calibration standards and the prepared samples.
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
7. Method Validation:
-
The method should be validated according to ICH guidelines (Q2(R2)) for accuracy, precision, specificity, linearity, range, and limits of detection and quantification.[10]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. However, due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert this compound into a more volatile form.[11]
Scientific Rationale
Direct injection of carboxylic acids into a GC system often results in poor peak shape and thermal degradation.[12] Derivatization is a chemical modification of the analyte to enhance its volatility and thermal stability.[13] For carboxylic acids, esterification is a common and effective derivatization strategy.[11] This involves converting the carboxylic acid group into an ester, for example, a methyl ester, using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another widely used technique to create volatile trimethylsilyl (TMS) esters.[14] The choice of derivatization reagent depends on the sample matrix and potential interferences.
Experimental Workflow: GC-MS
References
- 1. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 7. Trifluoronicotinic acid TFNA - Traceable Reference Standard for Residue Analysis (CAS 158063-66-2) [witega.de]
- 8. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. weber.hu [weber.hu]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. CO Meeting Organizer EPSC2022 [meetingorganizer.copernicus.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
2,5,6-Trifluoronicotinic acid in agrochemical synthesis
An Application Guide to 2,5,6-Trifluoronicotinic Acid in the Synthesis of Novel Agrochemicals
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of this compound. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, the rationale for specific experimental choices, and protocols designed for reproducibility and validation.
Introduction: The Strategic Role of Fluorinated Pyridines in Agrochemicals
The incorporation of fluorine atoms into active agrochemical ingredients is a proven strategy for enhancing molecular performance. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, lipophilicity, and bioavailability.[1] The pyridine ring, a common motif in natural products, serves as a versatile scaffold for building bioactive molecules.[2][3]
The combination of these two features in fluorinated nicotinic acids creates a class of high-value building blocks for modern crop protection agents. Trifluoromethylpyridine (TFMP) derivatives, in particular, are key components in numerous commercial herbicides, fungicides, and insecticides.[4][5] Molecules like Fluazifop-butyl (herbicide) and Flonicamid (insecticide) demonstrate the commercial success of this molecular design strategy.[4][6] this compound represents a structurally distinct precursor within this class, offering a unique substitution pattern for the exploration of new and potentially more effective active ingredients.
Caption: Logical relationship of core chemical features to agrochemical performance.
Physicochemical Profile: this compound
Understanding the fundamental properties of a starting material is critical for reaction design, purification, and safety. This compound is a solid at room temperature with a distinct chemical profile that makes it a valuable, reactive intermediate.
| Property | Value | Source |
| CAS Number | 773109-19-6 | [ChemScene][7] |
| Molecular Formula | C₆H₂F₃NO₂ | [ChemScene][7] |
| Molecular Weight | 177.08 g/mol | [ChemScene][7] |
| Purity | ≥98% (Commercially Available) | [ChemScene][7] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [ChemScene][7] |
| LogP | 1.1971 | [ChemScene][7] |
| Hydrogen Bond Donors | 1 | [ChemScene][7] |
| Hydrogen Bond Acceptors | 2 | [ChemScene][7] |
Synthesis of Fluorinated Nicotinic Acid Scaffolds
While this compound is commercially available, understanding its synthesis provides insight into the production of related derivatives. The following protocol is an illustrative example adapted from patented procedures for analogous compounds, such as 2,6-dichloro-5-fluoronicotinic acid, demonstrating a common strategy for building the core ring structure.[8]
Protocol 3.1: Synthesis of a Dihydroxy-Fluoronicotinate Intermediate
This protocol outlines the construction of the pyridine ring from acyclic precursors, a foundational step in creating the nicotinic acid framework.
Causality and Experimental Rationale:
-
Base Selection (Sodium Methoxide): Sodium methoxide is a strong, non-nucleophilic base (in the context of deprotonating the α-carbon of the esters) required to drive the initial Claisen-type condensation between ethyl fluoroacetate and ethyl formate.
-
Reaction Sequence: The initial condensation forms an enolate, which then reacts with methyl malonamate in a cyclocondensation reaction to form the pyridinone ring.
-
Acidification: The final addition of hydrochloric acid is crucial for neutralizing the reaction mixture and precipitating the dihydroxy nicotinate product, which is typically a solid with low solubility in acidic aqueous media.
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add a solution of ethyl fluoroacetate (0.1 mol) and ethyl formate (0.1 mol) in 100 mL of anhydrous methanol.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add sodium methoxide (0.1 mol) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Initial Condensation: Allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclocondensation: Add a solution of methyl malonamate (0.1 mol) in 150 mL of methanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 1 hour.
-
Precipitation: While the mixture is still hot, carefully add a solution of 37% hydrochloric acid (12 mL) in 100 mL of water. The product should begin to precipitate.
-
Isolation: Cool the mixture to 0°C for at least 2 hours to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water (3 x 50 mL) and vacuum dry to yield the methyl 2,6-dihydroxy-5-fluoronicotinate intermediate.[8] Characterize the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis of a core nicotinic acid intermediate.
Application Protocol: Synthesis of an Agrochemical Active Ingredient
Once the this compound core is obtained, it serves as a key building block. The carboxylic acid moiety is readily converted into an amide, ester, or other functional groups to build the final active ingredient. The following protocol details the synthesis of an N-substituted amide, a common linkage in many pesticides.[3] This serves as a model workflow for how this compound would be utilized.
Protocol 4.1: Amide Coupling to Synthesize a Nicotinamide Derivative
Causality and Experimental Rationale:
-
Acid Activation (Thionyl Chloride): The carboxylic acid of this compound is not reactive enough to directly form an amide with an amine. Thionyl chloride (SOCl₂) is an excellent activating agent that converts the carboxylic acid into a highly reactive acyl chloride intermediate. The byproducts (SO₂ and HCl) are gases, which simplifies purification.
-
Base (Pyridine/Triethylamine): An organic base is required to neutralize the HCl generated during both the acyl chloride formation and the subsequent amidation step. This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Solvent (Anhydrous Dichloromethane): A dry, aprotic solvent is essential to prevent the hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Acyl Chloride Formation: Add thionyl chloride (12 mmol, 1.2 eq) dropwise to the suspension at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Activation: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2 hours. The suspension should become a clear solution, indicating the formation of the acyl chloride.
-
Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Re-dissolve the crude acyl chloride in 50 mL of fresh anhydrous DCM and cool to 0°C.
-
Nucleophile Addition: In a separate flask, dissolve the desired aromatic or aliphatic amine (e.g., 3,4-dichloroaniline, 10 mmol) and triethylamine (15 mmol, 1.5 eq) in 30 mL of anhydrous DCM.
-
Coupling Reaction: Add the amine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the final nicotinamide product.
-
Validation: Confirm the structure and purity of the final compound using HPLC, ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
This compound is a valuable and reactive building block for the synthesis of novel agrochemicals. Its unique trifluoro-substitution pattern on the pyridine ring offers opportunities to create active ingredients with potentially improved efficacy, selectivity, and metabolic profiles compared to existing analogues. The protocols detailed herein provide a robust framework for the synthesis of the core scaffold and its subsequent elaboration into complex nicotinamide-based targets. By understanding the rationale behind each synthetic step, researchers can better troubleshoot reactions and adapt these methodologies for the creation of a diverse library of candidate molecules for biological screening.
References
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5,6-Trifluoronicotinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,5,6-trifluoronicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important fluorinated pyridine derivative. As a key building block in pharmaceutical and agrochemical research, optimizing the yield and purity of this compound is crucial. This resource, compiled by Senior Application Scientists, offers field-proven insights to help you navigate the challenges of its synthesis.
Troubleshooting Guide: Improving Yield and Purity
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the lithiation and subsequent carboxylation of 2,3,6-trifluoropyridine.
Question 1: Low Yield of this compound
I am consistently obtaining a low yield of the desired this compound after the carboxylation of lithiated 2,3,6-trifluoropyridine. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the efficiency of the lithiation and carboxylation steps. Here’s a breakdown of potential causes and actionable solutions:
1. Incomplete Lithiation:
-
Causality: The formation of the lithiated intermediate is a critical step. Incomplete deprotonation of 2,3,6-trifluoropyridine will naturally lead to a lower yield of the final product. The choice of the lithiating agent and reaction conditions are paramount.[1] Hindered bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred to minimize nucleophilic addition to the pyridine ring.[1]
-
Troubleshooting:
-
Verify Base Quality: Ensure your lithiating agent (e.g., n-BuLi, LDA) is fresh and has been properly titrated. Degradation of the organolithium reagent is a common source of error.
-
Optimize Temperature: Lithiation of pyridines is typically performed at low temperatures (-78 °C) to prevent side reactions.[2] Ensure your reaction is maintained at this temperature during the addition of the base.
-
Sufficient Equivalents of Base: Use a slight excess of the lithiating agent (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.
-
2. Side Reactions of the Lithiated Intermediate:
-
Causality: The lithiated trifluoropyridine is a highly reactive species. It can participate in side reactions other than carboxylation, leading to yield loss. One common side reaction is reaction with the solvent (e.g., THF) if the temperature is allowed to rise prematurely.
-
Troubleshooting:
-
Maintain Low Temperature: Do not allow the reaction mixture to warm up after the formation of the lithiated intermediate and before the addition of carbon dioxide.
-
Rapid Carboxylation: Introduce the carbon dioxide source as soon as the lithiation is complete.
-
3. Inefficient Carboxylation:
-
Causality: The reaction with carbon dioxide must be efficient to capture the lithiated intermediate. Poor delivery of CO2 or reaction with atmospheric moisture can significantly reduce the yield.
-
Troubleshooting:
-
Use High-Purity CO2: Employ a stream of dry carbon dioxide gas or freshly crushed dry ice. Ensure the CO2 is bubbled through the reaction mixture vigorously for a sufficient period.
-
Anhydrous Conditions: The entire reaction must be carried out under strictly anhydrous conditions. Use dry solvents and glassware, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen). Any moisture will quench the organolithium intermediate.
-
4. Workup and Purification Losses:
-
Causality: The desired product may be lost during the aqueous workup and extraction steps. The pH of the aqueous phase during extraction is critical for ensuring the nicotinic acid is in a form that can be efficiently extracted.
-
Troubleshooting:
-
Acidification: After quenching the reaction, the aqueous layer must be acidified to a pH of approximately 2-3 to protonate the carboxylate and allow for extraction into an organic solvent like ethyl acetate.
-
Thorough Extraction: Perform multiple extractions (at least 3) of the aqueous layer to maximize the recovery of the product.
-
Question 2: Formation of Impurities
My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer:
Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
1. Isomeric Nicotinic Acids:
-
Causality: While lithiation of 2,3,6-trifluoropyridine is expected to be directed to the 5-position due to the activating effect of the flanking fluorine atoms, minor amounts of other lithiated isomers can form, leading to a mixture of trifluoronicotinic acids.
-
Troubleshooting:
-
Precise Temperature Control: Strict adherence to low temperatures (-78 °C) during lithiation can enhance the regioselectivity of the deprotonation.[2]
-
Choice of Base: The steric bulk of the lithium amide base can influence the site of lithiation. Experimenting with LDA versus LTMP might alter the isomeric ratio.
-
2. Unreacted Starting Material:
-
Causality: Incomplete lithiation or inefficient carboxylation will result in the presence of unreacted 2,3,6-trifluoropyridine in the final product mixture.
-
Troubleshooting:
-
Monitor Reaction Progress: If possible, use techniques like thin-layer chromatography (TLC) or in-situ IR to monitor the disappearance of the starting material.
-
Ensure Complete Carboxylation: As mentioned previously, ensure an adequate supply of dry CO2 is delivered to the reaction.
-
3. Byproducts from Nucleophilic Attack:
-
Causality: Organolithium reagents can act as nucleophiles and add to the pyridine ring, especially at higher temperatures.[1] For example, n-BuLi can add to the 2- or 6-position of the pyridine ring.
-
Troubleshooting:
-
Use of Hindered Bases: Employing LDA or LTMP significantly reduces the likelihood of nucleophilic addition due to their steric bulk.[1]
-
Question 3: Difficulty with Purification
I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification methods?
Answer:
Purification can be challenging due to the similar polarities of the desired product and potential impurities.
1. Recrystallization:
-
Protocol: Recrystallization is often the most effective method for purifying nicotinic acid derivatives.
-
Solvent Selection: A mixed solvent system is often effective. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Column Chromatography:
-
Protocol: If recrystallization is insufficient, silica gel column chromatography can be employed.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of acetic acid to the eluent can help to suppress tailing of the acidic product on the silica gel.
-
3. Acid-Base Extraction:
-
Protocol: An acid-base extraction during the workup can help to remove neutral impurities.
-
Procedure: After the initial extraction of the acidified aqueous layer, the combined organic extracts can be washed with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, followed by a wash with brine.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for the synthesis of this compound?
A1: The most common and direct precursor is 2,3,6-trifluoropyridine. This starting material allows for a relatively straightforward synthesis via directed ortho-metalation (lithiation) followed by carboxylation.
Q2: Are there alternative synthetic routes to this compound?
A2: While the lithiation-carboxylation of 2,3,6-trifluoropyridine is a primary method, other strategies could be envisioned, such as the hydrolysis of a corresponding nitrile or ester precursor. However, the availability of these precursors can be a limiting factor. For instance, the synthesis of related fluorinated nicotinic acids has been achieved through multi-step sequences involving the construction of the pyridine ring from fluorinated building blocks.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹⁹F, and ¹³C): This will confirm the structure of the molecule and the position of the substituents.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation-Carboxylation
Materials:
-
2,3,6-Trifluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Dry Ice (solid carbon dioxide)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Charge: Under a positive pressure of inert gas, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: Add 2,3,6-trifluoropyridine (1.0 eq) to the cold THF.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Quickly add an excess of freshly crushed dry ice to the reaction mixture. The temperature may rise slightly. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup:
-
Carefully quench the reaction by adding water.
-
Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the "Difficulty with Purification" section.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete Lithiation | Verify base quality and concentration; Optimize temperature to -78 °C; Use a slight excess of base. |
| Side reactions of lithiated intermediate | Maintain low temperature; Introduce CO2 promptly after lithiation. | |
| Inefficient Carboxylation | Use high-purity, dry CO2; Ensure anhydrous reaction conditions. | |
| Workup/Purification Losses | Acidify aqueous layer to pH 2-3; Perform multiple extractions. | |
| Impurity Formation | Isomeric Nicotinic Acids | Maintain strict temperature control at -78 °C; Consider alternative hindered bases. |
| Unreacted Starting Material | Monitor reaction progress; Ensure complete carboxylation. | |
| Byproducts from Nucleophilic Attack | Use hindered bases like LDA or LTMP instead of n-BuLi. | |
| Purification Difficulty | Similar polarities of product and impurities | Utilize recrystallization from a mixed solvent system; Employ silica gel column chromatography with a gradient eluent. |
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of 2,5,6-Trifluoronicotinic Acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5,6-Trifluoronicotinic acid. The content is structured to address specific experimental challenges, explaining the underlying chemical principles and offering practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.
Issue 1: Low Yield of this compound
Q: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of polyfluorinated heteroaromatics can often be attributed to a combination of factors, including incomplete reactions, competing side reactions, and product loss during workup and purification. Let's break down the potential culprits based on common synthetic strategies.
Scenario A: Synthesis via Halogen Exchange (Halex) Reaction from a Chlorinated Precursor (e.g., 2,5,6-Trichloronicotinic acid or its ester)
The Halex reaction is a cornerstone of industrial fluorine chemistry, but achieving complete and selective fluorination on a pyridine ring can be challenging.
-
Incomplete Fluorination: The progressive replacement of chlorine with fluorine becomes more difficult with each substitution due to the increasing deactivation of the ring towards nucleophilic aromatic substitution. This can lead to a mixture of partially fluorinated intermediates, such as 2-chloro-5,6-difluoronicotinic acid and 2,6-dichloro-5-fluoronicotinic acid.
-
Side Reaction - Ether Formation: If using a polar aprotic solvent like DMSO or DMF at high temperatures, decomposition of the solvent can occur, or residual water can lead to the formation of hydroxy-pyridines, which can then be alkylated to form ether byproducts.
-
Catalyst Deactivation: In spray-dried potassium fluoride reactions, the efficiency of the fluorination is highly dependent on the surface area and dryness of the KF. Clumping or moisture can significantly reduce its reactivity. Phase-transfer catalysts (e.g., quaternary ammonium salts) can also decompose at the high temperatures often required for these reactions.
Troubleshooting Protocol for Halex Reactions:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Use freshly dried potassium fluoride or consider spray-dried KF.
-
Optimize Reaction Temperature and Time: Monitor the reaction progress by GC-MS or LC-MS to determine the optimal balance. Prolonged reaction times at high temperatures can lead to decomposition.
-
Catalyst Choice and Loading: If using a phase-transfer catalyst, select one with high thermal stability. Optimize the catalyst loading; too much can sometimes lead to increased side reactions.
-
Consider Alternative Fluorinating Agents: For laboratory-scale synthesis, milder and more selective fluorinating agents could be explored, although this may increase cost.
Scenario B: Synthesis via Ring Formation from Acyclic Precursors
Building the trifluorinated pyridine ring from smaller, fluorinated building blocks can offer high regioselectivity but is often a multi-step process where yield loss can accumulate.
-
Incomplete Cyclization: The final ring-closing step can be sensitive to steric hindrance and electronic effects from the fluorine substituents.
-
Formation of Regioisomers: Depending on the precursors, there might be a possibility of forming other pyridine isomers if the cyclization is not completely regioselective.
-
Polymerization/Decomposition of Starting Materials: Highly functionalized and electron-deficient acyclic precursors can be prone to polymerization or decomposition under the reaction conditions.
Troubleshooting Protocol for Ring Formation Syntheses:
-
Optimize Cyclization Conditions: Screen different solvents, temperatures, and catalysts (if applicable) for the ring-closing step.
-
Purify Intermediates: Ensure the purity of all intermediates before proceeding to the next step to avoid carrying forward impurities that could inhibit subsequent reactions.
-
Control Stoichiometry: Precise control of the stoichiometry of the reactants is crucial to maximize the yield of the desired product.
Issue 2: Presence of an Amide Impurity in the Final Product
Q: My final this compound product is contaminated with a significant amount of 2,5,6-Trifluoronicotinamide. How can I prevent its formation and remove it?
A: The presence of the corresponding amide is a classic sign of incomplete hydrolysis of a nitrile precursor (2,5,6-trifluoronicotinonitrile). The electron-withdrawing nature of the three fluorine atoms makes the nitrile group highly susceptible to nucleophilic attack, but can also stabilize the intermediate amide, making the second hydrolysis step to the carboxylic acid more difficult.
Causality and Mechanism:
Acid- or base-catalyzed hydrolysis of a nitrile proceeds in two steps:
-
Hydration of the nitrile to the amide.
-
Hydrolysis of the amide to the carboxylic acid.
The trifluorinated pyridine ring significantly influences the rates of these two steps. While the electron deficiency facilitates the initial attack of water or hydroxide on the nitrile, the stability of the resulting amide can be enhanced, requiring more forcing conditions for the second hydrolysis step. These harsh conditions, however, can promote other side reactions like decarboxylation.
Mitigation Strategies:
-
Optimize Hydrolysis Conditions:
-
Temperature and Time: Carefully monitor the reaction to find the minimum temperature and time required for complete conversion to the carboxylic acid.
-
Concentration of Acid/Base: A higher concentration of the acid or base catalyst can promote the second hydrolysis step. However, excessively harsh conditions should be avoided.
-
-
Use of Additives: In some cases, the addition of phase-transfer catalysts or co-solvents can improve the solubility and reactivity of the substrate, allowing for milder reaction conditions.
Purification Protocol to Remove Amide Impurity:
-
pH Adjustment and Extraction: a. Dissolve the crude product in an aqueous base (e.g., 1 M NaOH) to deprotonate the carboxylic acid, forming the water-soluble sodium 2,5,6-trifluoronicotinate. b. The less acidic amide will remain largely in its neutral form and can be extracted into an organic solvent like dichloromethane or ethyl acetate. c. Repeat the extraction to ensure complete removal of the amide. d. Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the pure this compound. e. Filter the precipitate, wash with cold water, and dry under vacuum.
Decision Workflow for Amide Impurity
Caption: Troubleshooting workflow for amide impurity.
Issue 3: Evidence of Decarboxylation
Q: I am observing the formation of 2,3,6-trifluoropyridine as a byproduct, suggesting decarboxylation. Why is this happening and how can I avoid it?
A: Decarboxylation of pyridinecarboxylic acids can occur under thermal stress or harsh acidic/basic conditions. While nicotinic acids (3-carboxy pyridines) are generally more stable towards decarboxylation than picolinic acids (2-carboxy pyridines), the presence of three strongly electron-withdrawing fluorine atoms on the ring can influence the stability of the C-C bond between the pyridine ring and the carboxyl group.
Factors Promoting Decarboxylation:
-
High Temperatures: This is the most common cause. If the hydrolysis of a nitrile or ester precursor requires prolonged heating at high temperatures, decarboxylation can become a significant side reaction.
-
Extreme pH: While less common for nicotinic acids, very strong acidic or basic conditions at elevated temperatures can facilitate the loss of CO2.
-
Metal Contaminants: Certain metal ions can catalyze decarboxylation. Ensure your glassware is clean and that reagents are of appropriate purity.
Prevention Strategies:
-
Minimize Reaction Temperature: Use the lowest effective temperature for the hydrolysis step. Monitor the reaction closely to avoid unnecessary heating after the reaction is complete.
-
Use Milder Conditions: Explore alternative hydrolysis methods that proceed under milder conditions, even if they require longer reaction times.
-
Purification of Precursors: Ensure that no catalytic impurities are carried over from previous steps.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that might lead to decomposition and subsequent decarboxylation.
Quantitative Data Summary
| Side Reaction | Common Cause | Prevention Strategy | Purification Method |
| Incomplete Fluorination | Insufficient reactivity of fluorinating agent, non-optimal temperature. | Optimize reaction conditions (temp., time), use spray-dried KF. | Column chromatography, recrystallization. |
| Amide Formation | Incomplete hydrolysis of nitrile precursor. | Prolonged hydrolysis time, increased catalyst concentration. | Acid-base extraction. |
| Decarboxylation | High reaction temperatures during hydrolysis or purification. | Use milder hydrolysis conditions, avoid excessive heating. | Distillation (if boiling points differ significantly), chromatography. |
| Over-chlorination | Use of harsh chlorinating agents. | Use milder and more selective reagents.[1] | Recrystallization, chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atoms in the potential side reactions?
The three fluorine atoms have a profound impact on the reactivity of the pyridine ring. Their strong electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. This is why Halex reactions are a viable synthetic route. However, this electron deficiency also makes the nitrile or ester group in precursors more electrophilic and can affect the acidity of the final carboxylic acid and its stability.
Q2: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts like the decarboxylated 2,3,6-trifluoropyridine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring the disappearance of starting material and the appearance of the product and non-volatile byproducts like the amide intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹H): Essential for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for confirming the positions of the fluorine atoms.
Q3: Are there any specific safety precautions I should take when working with fluorinated pyridines?
Yes. Polyfluorinated aromatic compounds can have unknown toxicological profiles. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for the release of HF gas if decomposition occurs at high temperatures, which is highly corrosive and toxic. Review the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Q4: How can I effectively purify the final this compound product?
The purification strategy will depend on the nature of the impurities.
-
For amide impurities: The acid-base extraction method described in Issue 2 is highly effective.
-
For partially fluorinated or other isomeric impurities: Fractional crystallization can be effective if there are sufficient differences in solubility. Column chromatography on silica gel may also be an option, but the acidic nature of the product can lead to tailing. It may be necessary to perform chromatography on the methyl or ethyl ester of the acid and then hydrolyze the purified ester.
-
For colored impurities: Treatment with activated carbon during recrystallization can help to remove colored byproducts. A patent on the purification of nicotinic acid suggests that melting the crude product before recrystallization can destroy chromophores.[2]
Reaction Mechanism Visualization
Hydrolysis of 2,5,6-Trifluoronicotinonitrile
Caption: Key steps and a major side reaction in the hydrolysis of the nitrile precursor.
References
Technical Support Center: Optimizing Reaction Conditions for 2,5,6-Trifluoronicotinic Acid Derivatization
Welcome to the technical support center for the derivatization of 2,5,6-Trifluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this highly functionalized building block. The presence of three electron-withdrawing fluorine atoms on the pyridine ring significantly influences the reactivity of the carboxylic acid and the aromatic system, necessitating careful optimization of reaction conditions.
This resource is structured to provide direct, actionable advice through a series of frequently asked questions and detailed troubleshooting guides.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound.
Q1: What are the primary safety precautions to consider when working with this compound and its derivatives?
A1: this compound and its activated derivatives should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. The material is stable under normal conditions, but may decompose upon heating, potentially releasing hazardous substances like hydrogen fluoride and nitrogen oxides.[1] It is incompatible with strong oxidizing agents and strong bases.[1]
Q2: How do the fluorine substituents on the pyridine ring affect the reactivity of the carboxylic acid group?
A2: The three fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton and makes the carboxylate a weaker nucleophile. This electronic effect also enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack once activated.
Q3: What are the most common derivatization reactions for this compound?
A3: The most common derivatization reactions involve the carboxylic acid moiety and include:
-
Amide bond formation: Coupling with primary or secondary amines to form the corresponding amides.
-
Esterification: Reaction with alcohols to form esters.
-
Cross-coupling reactions: Such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds at the halogenated positions of the pyridine ring.[2][3]
II. Troubleshooting Guide: Amide and Ester Formation
This section provides a detailed troubleshooting guide for the two most common derivatization reactions of this compound: amide and ester formation.
Amide Bond Formation
Amide bond formation is a critical transformation. However, direct reaction of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid.[4][5]
Problem 1: Low or No Product Yield in Amide Coupling Reaction.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Carboxylic Acid Activation | The hydroxyl group of the carboxylic acid is a poor leaving group. Direct condensation with an amine is often slow and results in an acid-base reaction forming an unreactive carboxylate salt.[5] | Use a suitable activating agent to convert the carboxylic acid into a more reactive intermediate. Common choices include: Thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride.[4][6] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in the presence of an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[4][7] |
| Decomposition of Activated Intermediate | Acyl chlorides and other activated esters can be sensitive to moisture and may hydrolyze back to the carboxylic acid if the reaction is not performed under anhydrous conditions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Nucleophilicity of the Amine | Sterically hindered or electron-deficient amines may react slowly with the activated carboxylic acid. | Increase the reaction temperature or prolong the reaction time. The use of a stronger activating agent or a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct without reacting with the activated intermediate can also be beneficial. |
| Side Reactions | With carbodiimide activators, side reactions such as the formation of N-acylurea byproducts can occur, consuming the activated intermediate. | The addition of HOBt or HOAt can suppress this side reaction by forming an active ester that is more reactive towards the amine than the O-acylisourea intermediate. |
Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent such as DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath and add EDC (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]
Esterification
Esterification of this compound can be achieved through several methods, with the choice depending on the alcohol's reactivity and the desired reaction conditions.
Problem 2: Incomplete Esterification or Hydrolysis of the Product.
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitations (Fischer Esterification) | Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process. The water generated as a byproduct can hydrolyze the ester back to the starting materials.[4] | Use a large excess of the alcohol to drive the equilibrium towards the product side. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Steric Hindrance | Bulky alcohols (secondary or tertiary) will react much slower than primary alcohols in both acid-catalyzed esterification and when using activated carboxylic acid derivatives. | For sterically hindered alcohols, it is often more effective to first convert the carboxylic acid to its acyl chloride and then react it with the alcohol in the presence of a base like pyridine or triethylamine.[9] |
| Moisture Contamination | The presence of water in the reaction mixture can lead to hydrolysis of the activated intermediate or the final ester product, especially under acidic or basic conditions. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Incomplete Reaction with Derivatizing Agents | When using derivatization reagents for GC analysis, such as BSTFA, incomplete reaction can lead to poor peak shape and inaccurate quantification. | Optimize reaction time and temperature. For sterically hindered carboxylic acids, longer reaction times and elevated temperatures may be necessary. Ensure the derivatizing reagent is used in excess. |
Experimental Protocol: Esterification using Thionyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend this compound (1.0 eq.) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF). Cool the solution to 0 °C and add the desired alcohol (1.1 eq.) followed by a base such as triethylamine or pyridine (1.2 eq.) dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
III. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
The fluorine atoms on the pyridine ring can also serve as leaving groups in palladium-catalyzed cross-coupling reactions, although displacement of fluorine is generally more challenging than for heavier halogens. More commonly, a bromo or iodo substituent is introduced to facilitate reactions like the Suzuki-Miyaura coupling. Assuming a pre-functionalized halo-2,5,6-trifluoronicotinic acid, the following troubleshooting guide applies.
Problem 3: Low Yield or Failure of Suzuki-Miyaura Coupling Reaction.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst, typically in the Pd(0) oxidation state, can be sensitive to air and may be oxidized to an inactive Pd(II) species. | Ensure the reaction is thoroughly degassed and performed under a strict inert atmosphere. Use a pre-catalyst that is stable in air and is activated in situ, or ensure the Pd(0) catalyst is handled in a glovebox. |
| Inappropriate Ligand Choice | The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. The ligand influences the rate of oxidative addition, transmetalation, and reductive elimination. | For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often effective. Screen a variety of ligands such as PPh₃, P(t-Bu)₃, or Buchwald-type biaryl phosphine ligands. |
| Base Incompatibility or Insufficient Strength | The base plays a critical role in the transmetalation step. An unsuitable base can lead to slow reaction rates or decomposition of the boronic acid. | Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The choice of base may need to be optimized for the specific substrates. Ensure the base is anhydrous if the reaction is sensitive to water. |
| Protodeboronation of Boronic Acid | The boronic acid can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of water. | Use anhydrous solvents and reagents. A slightly shorter reaction time or lower temperature might be beneficial if protodeboronation is a significant side reaction. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the halo-2,5,6-trifluoronicotinic acid derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., DMF, dioxane/water).[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature. If the product is a solid, it may precipitate upon addition of water and acidification.[3] Otherwise, perform a standard aqueous work-up. Purify the crude product by column chromatography or recrystallization.
IV. References
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Vertex AI Search. (n.d.). Carboxylic Acid Functional Group Reactions. Retrieved from the provided search results.
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BenchChem. (2025). A Comprehensive Guide to Carboxylic Acid Functional Group Activation. Retrieved from the provided search results.
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Chemistry LibreTexts. (2014). 17.21: How Chemists Activate Carboxylic Acids. Retrieved from the provided search results.
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YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. Retrieved from the provided search results.
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Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Retrieved from the provided search results.
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Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Methyl-6-(trifluoromethyl)nicotinic acid. Retrieved from the provided search results.
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ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. Retrieved from the provided search results.
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ElectronicsAndBooks. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from the provided search results.
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PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Retrieved from the provided search results.
-
ResearchGate. (n.d.). (PDF) N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. Retrieved from the provided search results.
-
Apollo Scientific. (2023). 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. Retrieved from the provided search results.
-
PMC - NIH. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from the provided search results.
-
NIH. (n.d.). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. Retrieved from the provided search results.
-
BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Retrieved from the provided search results.
-
MDPI. (n.d.). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[ 18 F]SFPy). Retrieved from the provided search results.
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 6-(Trifluoromethyl)nicotinic acid. Retrieved from the provided search results.
-
ChemScene. (n.d.). 773109-19-6 | this compound. Retrieved from the provided search results.
-
PubMed. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from the provided search results.
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from the provided search results.
-
RSC Publishing. (2019). Nickel-catalyzed fluoroethylation of arylboronic acids via Suzuki-type coupling. Retrieved from the provided search results.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from the provided search results.
-
Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I. Retrieved from the provided search results.
-
Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from the provided search results.
-
Google Patents. (n.d.). US3037987A - Purification of nicotinic acid. Retrieved from the provided search results.
-
ChemicalBook. (2022). Synthesis of 6-(Trifluoromethyl)nicotinic acid. Retrieved from the provided search results.
-
JNAS | Journals of National Academy of Sciences of Ukraine. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved from the provided search results.
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from the provided search results.
-
Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from the provided search results.
-
ResearchGate. (2025). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Retrieved from the provided search results.
-
(PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (n.d.). Retrieved from the provided search results.
-
PMC - PubMed Central - NIH. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from the provided search results.
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from the provided search results.
-
5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024). Retrieved from the provided search results.
-
Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. (n.d.). Retrieved from the provided search results.
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PubMed. (n.d.). Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones. Retrieved from the provided search results.
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CAS Common Chemistry. (n.d.). 2-Fluoronicotinic acid. Retrieved from the provided search results.
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Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from the provided search results.
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MDPI. (n.d.). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Retrieved from the provided search results.
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Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (n.d.). Retrieved from the provided search results.
-
MDPI. (n.d.). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Retrieved from the provided search results.
-
Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Retrieved from the provided search results.
-
PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551. Retrieved from the provided search results.
-
ChemicalBook. (n.d.). 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8. Retrieved from the provided search results.
References
- 1. fishersci.co.uk [fishersci.co.uk]
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- 3. benchchem.com [benchchem.com]
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- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
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Stability of 2,5,6-Trifluoronicotinic acid under acidic/basic conditions
Guide ID: TFG-773109-19-6 Last Updated: December 31, 2025 Applies to: Researchers, scientists, and drug development professionals utilizing 2,5,6-Trifluoronicotinic acid (Cat. No. CS-0455584)[1] in aqueous and protic solvent systems.
Introduction
Welcome to the technical resource center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to ensure the integrity of your experiments. The stability of highly functionalized reagents is paramount, and this guide is structured to address the specific challenges you may encounter when working with this fluorinated pyridine derivative under acidic and basic conditions. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the pyridine ring, making a thorough understanding of its stability profile essential for reliable and reproducible results.[2][3][4]
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses the most common questions regarding the chemical stability of this compound.
Question 1: What is the general stability of this compound under acidic conditions?
Under mild acidic conditions (pH 3–6) at ambient temperature, this compound is generally stable. However, under more stringent conditions (e.g., pH < 2, elevated temperature), its stability can be compromised. The primary degradation pathway is acid-catalyzed hydrolysis. The protonation of the pyridine ring's nitrogen atom enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack by water.[5] This typically results in the substitution of a fluorine atom, most likely at the 2- or 6-position, with a hydroxyl group.
Question 2: How stable is the compound in basic (alkaline) solutions?
This compound is highly susceptible to degradation under basic conditions (pH > 8). The principal degradation mechanism is base-catalyzed nucleophilic aromatic substitution (SNAr). The hydroxide ion (OH⁻), a potent nucleophile, readily attacks the electron-deficient pyridine ring, displacing a fluoride ion. Due to the activating effect of the ring nitrogen, the fluorine atoms at the 2- and 6-positions are the most labile.[2][5] This reaction can proceed rapidly, even at room temperature, leading to significant sample loss.
Question 3: What are the primary degradation products I should expect to see?
The degradation products are consistent with a hydrolysis mechanism. Under both acidic and basic stress, you should anticipate the formation of hydroxylated derivatives. The most probable initial products are:
-
6-Hydroxy-2,5-difluoronicotinic acid (from substitution at the 6-position)
-
2-Hydroxy-5,6-difluoronicotinic acid (from substitution at the 2-position)
If the stress conditions are harsh or prolonged, further hydrolysis can occur, leading to the formation of di-hydroxylated species. Each substitution of a fluorine atom with a hydroxyl group results in a net molecular weight change of -2 Da (loss of F, 19 Da; gain of OH, 17 Da).
Question 4: What is the recommended method for monitoring the stability of my sample?
A validated, stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), preferably coupled with a mass spectrometer (LC-MS), is the recommended technique.[2]
-
HPLC-UV: Allows for the quantitative separation of the parent compound from its more polar degradation products.
-
LC-MS: Provides definitive identification of degradation products by confirming their molecular weights, reinforcing the proposed degradation pathway.
Always run a time-zero (T0) sample and an unstressed control alongside your stressed samples to establish a baseline and accurately quantify degradation.
Troubleshooting Guide: Common Experimental Issues
This table provides solutions to specific issues that may arise during your experiments.
| Observed Issue | Probable Cause | Recommended Solution & Rationale |
| Rapid disappearance of the parent compound peak in a basic formulation (pH > 8). | Base-catalyzed hydrolysis. The electron-deficient pyridine ring is highly susceptible to nucleophilic attack by hydroxide ions.[2][5] | Action: If basic conditions are not essential for the reaction, buffer the solution to a neutral or mildly acidic pH (6-7). If basicity is required, conduct the experiment at the lowest possible temperature (e.g., 0-4°C) and for the minimum required time. Always prepare solutions immediately before use.[2] |
| Appearance of new, earlier-eluting peaks in a reverse-phase HPLC chromatogram. | Formation of hydroxylated degradation products. The replacement of a fluorine atom with a hydroxyl group increases the polarity of the molecule, leading to shorter retention times. | Action: Utilize LC-MS to analyze the new peaks. Look for masses corresponding to the parent compound +1 (M+H) minus 2 Da for single hydrolysis or minus 4 Da for double hydrolysis. This confirms the identity of the degradants. |
| Inconsistent analytical results or poor mass balance. | Instability in the analytical mobile phase or sample diluent. The compound may be degrading after sample preparation but before analysis. | Action: Verify the stability of this compound in your chosen sample diluent. If using a high pH mobile phase, keep the autosampler temperature low (e.g., 4°C) and limit the time between injection and analysis. Consider using aprotic solvents like acetonitrile for stock solutions if hydrolysis is a concern.[2] |
| Solid material or solutions turning yellow/brown over time. | Possible photodegradation or oxidation. While hydrolysis is the primary concern in solution, other degradation pathways can occur upon long-term storage or light exposure. | Action: Store both solid material and solutions in amber vials to protect them from light.[2] For long-term storage of solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. |
Key Experimental Protocols & Methodologies
To formally assess stability, a forced degradation study is the industry-standard approach.[6] This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products.
Protocol: Forced Degradation via Acidic & Basic Hydrolysis
Objective: To determine the degradation profile of this compound under hydrolytic stress.
Materials:
-
This compound
-
Class A Volumetric Glassware
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
HPLC with UV and/or MS detector (C18 column recommended)
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation (Perform in triplicate for each condition):
-
Acid Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Base Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH. Dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Control Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution. Dilute to volume with a 50:50 mixture of water and acetonitrile.
-
-
Time-Zero (T0) Analysis:
-
Immediately take an aliquot from the Control Sample. If the Base Stress sample is expected to degrade rapidly, take an aliquot, neutralize it with an equimolar amount of HCl, and inject it immediately. This serves as your T0 baseline.
-
-
Incubation:
-
Place all flasks in a controlled environment, such as a water bath at 50°C.
-
Monitor the samples by taking aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
-
Sample Quenching & Analysis:
-
Before analysis, cool the aliquots to room temperature.
-
Neutralize the Acid Stress aliquot with an equimolar amount of NaOH.
-
Neutralize the Base Stress aliquot with an equimolar amount of HCl.
-
Analyze all samples (T0, Control, Acid Stress, Base Stress) by HPLC.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.
-
Analyze the chromatograms for the appearance and growth of new peaks, confirming their identity by MS where possible.
-
Data Summary Table
| Condition | Reagent | Temperature | Expected Outcome | Primary Degradation Product(s) |
| Acidic Hydrolysis | 1 M HCl | 50°C | Slow to moderate degradation | 6-Hydroxy-2,5-difluoronicotinic acid and/or 2-Hydroxy-5,6-difluoronicotinic acid |
| Basic Hydrolysis | 0.1 M NaOH | 50°C | Rapid degradation | 6-Hydroxy-2,5-difluoronicotinic acid and/or 2-Hydroxy-5,6-difluoronicotinic acid |
Visualized Mechanisms & Workflows
Base-Catalyzed Hydrolysis Pathway
Caption: Predominant degradation pathway via nucleophilic aromatic substitution (SₙAr).
Forced Degradation Experimental Workflow
Caption: Step-by-step workflow for conducting a forced degradation study.
References
Technical Support Center: Overcoming Poor Solubility of 2,5,6-Trifluoronicotinic Acid in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2,5,6-Trifluoronicotinic acid in organic solvents. Our goal is to equip you with the knowledge and practical strategies to ensure the successful use of this compound in your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often poorly soluble in organic solvents?
A1: this compound (Molecular Formula: C₆H₂F₃NO₂) is a fluorinated derivative of nicotinic acid, a form of vitamin B3.[1] Its structure consists of a pyridine ring substituted with three fluorine atoms and a carboxylic acid group.[1]
The poor solubility in many organic solvents can be attributed to several factors:
-
High Crystal Lattice Energy: The planar structure and potential for strong intermolecular interactions, such as hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the C-F bonds, can lead to a highly stable crystal lattice. Overcoming this lattice energy requires significant energy input from the solvent, which is often unfavorable.
-
Polarity Mismatch: While the molecule possesses polar functional groups (carboxylic acid and the nitrogen in the pyridine ring), the trifluorinated pyridine ring has a significant nonpolar character. This dual nature can make it difficult to find a single organic solvent that can effectively solvate both the polar and nonpolar regions of the molecule.
-
Fluorine's Electronegativity: The high electronegativity of fluorine atoms reduces the electron density of the pyridine ring, which can influence its interactions with solvents.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₆H₂F₃NO₂ | [1] |
| Molecular Weight | 177.08 g/mol | [1] |
| LogP | 1.1971 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
The LogP value suggests a moderate lipophilicity, which might not be sufficient to grant high solubility in nonpolar organic solvents, while the polar groups favor interaction with polar solvents.
Q3: What is a good starting point for solvent selection when trying to dissolve this compound?
A3: A systematic approach is recommended.[2] Begin with small-scale solubility tests before preparing a large-volume stock solution.[2]
-
Polar Aprotic Solvents: Based on the solubility of similar nicotinic acid derivatives, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points.[3][4][5] These solvents are effective at disrupting the crystal lattice and solvating both polar and nonpolar parts of the molecule.[4]
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can also be considered, although they may offer more moderate solubility compared to DMSO or DMF.[3][4]
It is crucial to consider the compatibility of the solvent with your downstream experimental conditions, as high concentrations of solvents like DMSO can have off-target effects.[2]
II. Troubleshooting Guide: Enhancing Solubility
This section provides detailed strategies to overcome the poor solubility of this compound.
Q4: My compound shows limited solubility even in DMSO. What are the next steps?
A4: If initial attempts with a single solvent are unsuccessful, several techniques can be employed to enhance solubility.
1. Co-Solvent Systems
The use of a mixture of solvents, or a co-solvent system, is a powerful technique to increase the solubility of poorly soluble compounds.[6][] Co-solvents work by reducing the polarity of the primary solvent (like water) or by providing a more favorable environment for the solute through a combination of different intermolecular interactions.[]
Recommended Co-Solvent Mixtures:
| Primary Solvent | Co-Solvent | Ratio (v/v) | Rationale |
| Dichloromethane (DCM) | Methanol (MeOH) | 9:1 to 4:1 | Balances polarity to solvate both the pyridine ring and the carboxylic acid. |
| Tetrahydrofuran (THF) | Water | 9:1 to 7:3 | The small amount of water can help in solvating the carboxylic acid group. |
| Acetonitrile (ACN) | Water | 9:1 to 7:3 | Similar to THF/water, this can be effective for reactions where THF is not suitable. |
Experimental Protocol: Co-Solvent Screening
-
Weigh a small, known amount of this compound into several vials.
-
Prepare the co-solvent mixtures in the suggested ratios.
-
Add the co-solvent mixture to each vial in small increments, vortexing or sonicating after each addition.
-
Visually inspect for complete dissolution.
-
If dissolution is achieved, you can calculate the approximate solubility in that co-solvent system.
2. pH Adjustment
For ionizable compounds like this compound, altering the pH of the solution can dramatically increase solubility.[][8][9][10] As a carboxylic acid, it will be more soluble in basic conditions where it is deprotonated to form a more soluble salt.[10][11]
Workflow for pH Adjustment:
Caption: Workflow for increasing solubility via pH adjustment.
Experimental Protocol: Base-Mediated Dissolution
-
Suspend this compound in a suitable organic solvent (e.g., Dichloromethane).
-
Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of an organic base like triethylamine.
-
Stir or sonicate the mixture at room temperature.
-
Observe for the dissolution of the solid as the salt is formed.
This in-situ salt formation is often sufficient for use in subsequent reactions.
3. Salt Formation
For applications requiring a solid, soluble form of the compound, isolating a stable salt is a common and effective strategy.[12][13][14] Approximately 50% of marketed small molecule active pharmaceutical ingredients (APIs) are administered in their salt form to improve properties like solubility.[12][13]
Decision Tree for Salt Formation:
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 2-Methyl-6-(trifluoromethyl)nicotinic acid | 261635-93-2 [smolecule.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
- 14. agnopharma.com [agnopharma.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,5,6-Trifluoronicotinic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging yet crucial task of performing cross-coupling reactions with 2,5,6-trifluoronicotinic acid and its derivatives. The unique electronic and steric properties of this substrate demand careful consideration of catalyst systems to achieve optimal results.
Introduction: Navigating the Challenges of a Demanding Substrate
This compound is a valuable building block in medicinal and materials chemistry. However, its structure presents distinct challenges for transition metal-catalyzed cross-coupling reactions. The three electron-withdrawing fluorine atoms significantly alter the electronic nature of the pyridine ring, while the nitrogen atom and the carboxylic acid moiety can act as potential coordinating sites that may inhibit catalyst activity. Furthermore, the stability of coupling partners, such as polyfluorophenyl boronic acids, can be a significant hurdle, as they are prone to decomposition under standard reaction conditions.[1]
This guide is designed to provide you with the foundational knowledge and practical insights needed to overcome these obstacles, enabling the successful functionalization of this complex heterocyclic scaffold.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when designing cross-coupling reactions with this compound.
Q1: What are the primary difficulties when using this compound in cross-coupling reactions?
A1: There are three main challenges:
-
Electronic Effects: The strongly electron-withdrawing fluorine atoms make the C-X (where X is a halide or triflate) bond more difficult to activate in the oxidative addition step of the catalytic cycle.[2][3]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The carboxylic acid group can also interfere with the catalyst or base.
-
Substrate Instability: Coupling partners required for these reactions, particularly poly-fluorinated or 2-heteroaryl boronic acids, are often unstable and can rapidly decompose or undergo protodeboronation under typical heating conditions, leading to low yields.[1]
Q2: For a Suzuki-Miyaura coupling, what is the best type of palladium catalyst to start with?
A2: For challenging substrates, it is crucial to use a catalyst system that generates the active Pd(0) species cleanly and rapidly.[4][5] Modern palladium precatalysts are highly recommended over simple Pd(II) salts like Pd(OAc)₂.[4]
-
Recommendation: Start with a Buchwald G3 or G4 precatalyst. These are air- and moisture-stable complexes that reliably generate the active L-Pd(0) species under the reaction conditions.[4] Using a precatalyst that enables fast catalysis at lower temperatures is key to outcompeting the decomposition of sensitive boronic acids.[1]
Q3: How do I select the appropriate ligand for coupling with this fluorinated heterocycle?
A3: Ligand selection is arguably the most critical parameter and directly influences the success of the reaction.[6][7] For electron-deficient aryl halides like this compound derivatives, the general rule is to use bulky and electron-rich phosphine ligands.
-
Mechanism Insight: These ligands facilitate the oxidative addition step, stabilize the palladium center, and promote the final reductive elimination step.
-
Recommended Ligands:
-
Monodentate Biaryl Phosphines: Ligands such as XPhos , SPhos , or JohnPhos are excellent starting points.[8] XPhos, in particular, has shown great utility for the amination of aryl sulfonates and halides.[8]
-
Bulky Alkyl Phosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective, particularly for coupling with less reactive aryl chlorides.[9]
-
Q4: What catalyst systems are recommended for other common cross-coupling reactions like Buchwald-Hartwig, Sonogashira, or Heck?
A4: The same core principle of using bulky, electron-rich ligands generally applies.
-
Buchwald-Hartwig Amination: This C-N bond formation is highly dependent on the ligand.[10] Johnson Matthey and other suppliers offer an extensive portfolio of specialized phosphine-ligated Pd precatalysts designed for a wide range of amine couplings.[11]
-
Sonogashira Coupling: This reaction couples the substrate with a terminal alkyne and traditionally uses a Pd catalyst with a Cu(I) co-catalyst.[12] To avoid a common side reaction—homocoupling of the alkyne (Glaser coupling)—ensure the reaction is run under a strictly inert atmosphere or consider modern copper-free protocols.[12][13] Bulky phosphine ligands can significantly improve the reactivity of the palladium catalyst.[14]
-
Heck Reaction: For the arylation of olefins, catalyst systems using bulky phosphines or N-heterocyclic carbenes (NHCs) have proven effective, especially for activating challenging aryl chlorides.[15]
Q5: What is the role of the base and solvent, and are there special considerations for the carboxylic acid group?
A5: The base and solvent are critical and must be chosen carefully.
-
Base: The choice of base depends on the coupling type. For Suzuki-Miyaura, a moderately strong base is needed for the transmetalation step. Potassium phosphate (K₃PO₄) is often an excellent choice, especially when working with unstable boronic acids.[1] For Buchwald-Hartwig amination, a stronger base like sodium tert-butoxide (NaOt-Bu) is typically required. The free carboxylic acid on your substrate will react with the base; you must use a sufficient excess of base to account for this neutralization. Alternatively, protecting the carboxylic acid as an ester may simplify the reaction and improve outcomes.
-
Solvent: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane , Toluene , and THF are common choices.[16] The solubility of the reagents and the stability of the catalyst can be solvent-dependent, so screening may be necessary.[4]
Catalyst System Decision Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for cross-coupling with this compound derivatives.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Heck Reaction—State of the Art [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in 2,5,6-Trifluoronicotinic Acid Reactions
Welcome to the technical support center for 2,5,6-Trifluoronicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common byproducts in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to forming byproducts?
A: The reactivity of this compound is governed by the powerful electron-withdrawing effects of its substituents. The pyridine nitrogen, the three fluorine atoms, and the carboxylic acid group all pull electron density from the aromatic ring. This makes the ring highly "electron-deficient" or electrophilic. As a result, it is exceptionally prone to attack by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr).[1][2] In this mechanism, a nucleophile attacks a carbon atom on the ring, leading to the displacement of one of the fluoride ions.
Q2: What are the most common types of byproducts I should expect?
A: The most prevalent byproducts arise from the SNAr pathway, where a fluoride is substituted by a nucleophile present in the reaction mixture. Common culprits include:
-
Hydrolysis Products: From attack by water or hydroxide ions, leading to hydroxy-difluoronicotinic acids.
-
Alkoxylation Products: From alcohol solvents (e.g., methanol, ethanol) acting as nucleophiles, resulting in alkoxy-difluoronicotinic acids.
-
Amination Products: From amine-based reagents or bases, leading to amino-difluoronicotinic acids.
A second common byproduct can be the decarboxylation product , 2,3,5-trifluoropyridine, which can form under thermal stress.
Q3: Which fluorine atom is most likely to be substituted? What is the expected regioselectivity?
A: Predicting the exact site of nucleophilic attack is critical for anticipating byproduct structures. The regioselectivity is determined by the stability of the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr reaction.
For the this compound ring:
-
Positions 2 and 6 (ortho to nitrogen): Attack at these positions is highly favored because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which is a major stabilizing contribution.[2]
-
Position 5 (meta to nitrogen): Attack here is generally disfavored as the negative charge cannot be stabilized by the ring nitrogen.
Between the C2 and C6 positions, the C6 position is the most probable site of nucleophilic attack. This is due to two primary factors:
-
Steric Hindrance: The carboxylic acid group at C3 creates steric hindrance around the C2 position, making it less accessible to incoming nucleophiles.
-
Electronic Activation: The fluorine atom at C5 provides additional inductive electron withdrawal, further activating the adjacent C6 position for attack.
Therefore, the expected order of reactivity for nucleophilic substitution is C6 > C2 >> C5 . Researchers should anticipate that the major SNAr byproduct will be the result of substitution at the C6 position.
Troubleshooting Guide: Byproduct Identification & Mitigation
Problem 1: I see an unexpected peak in my LC-MS with a mass of 175.05 g/mol (M-20+18), corresponding to the net substitution of a fluorine atom with a hydroxyl group.
Q: What is this byproduct and how can I confirm its identity?
A: This is likely a hydroxy-difluoronicotinic acid, formed by hydrolysis.
This occurs when water or hydroxide ions, often from aqueous workups, basic conditions, or residual moisture in solvents, act as nucleophiles. Based on the principles of regioselectivity, the most probable isomer is 6-hydroxy-2,5-difluoronicotinic acid .
Experimental Protocol: Byproduct Confirmation
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: Confirm the elemental composition.
-
Procedure: Submit a sample for ESI-HRMS analysis. The expected mass for C₆H₃F₂NO₃ will be more precise than standard MS and can confirm the molecular formula.
-
-
HPLC-MS/MS Analysis:
-
Objective: Characterize the fragmentation pattern.
-
Procedure:
-
Isolate the parent ion (m/z) of the suspected byproduct in the first quadrupole.
-
Fragment the ion using collision-induced dissociation (CID).
-
Analyze the resulting daughter ions. The loss of CO₂ (44 Da) from the carboxylic acid is a characteristic fragmentation pathway for nicotinic acids.[3]
-
Compare the fragmentation pattern to that of your desired product to note differences.
-
-
-
¹⁹F NMR Spectroscopy:
-
Objective: Provide definitive structural information.
-
Procedure:
-
Dissolve a purified sample of the reaction mixture containing the byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD).
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Interpretation: this compound will show three distinct fluorine signals. The hydrolysis byproduct, 6-hydroxy-2,5-difluoronicotinic acid, will only show two fluorine signals. The significant change in the chemical shift of the fluorine atom at C5 (due to the adjacent hydroxyl group at C6) will be a key indicator.[4][5]
-
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run reactions under an inert atmosphere (Nitrogen or Argon).
-
Control Basicity: Avoid using strong aqueous bases if possible. If a base is necessary, consider non-nucleophilic organic bases like DBU or proton sponge in anhydrous solvents.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Workup Procedure: Quench the reaction with a non-aqueous acid or perform a direct extraction without a basic aqueous wash if the chemistry allows.
Problem 2: My reaction in an alcohol solvent (e.g., Methanol) shows a byproduct with a mass corresponding to (M-F+OMe) or (M-F+OEt).
Q: What is this byproduct?
A: This is an alkoxy-difluoronicotinic acid.
This is a common byproduct when using alcohol-based solvents, which can act as nucleophiles, especially at elevated temperatures or in the presence of a base. The most likely product is 6-methoxy-2,5-difluoronicotinic acid (if using methanol).
Identification and Mitigation:
-
Identification: Follow the same analytical protocols (HRMS, HPLC-MS/MS, ¹⁹F NMR) as described for the hydrolysis byproduct. The key diagnostic in ¹⁹F NMR will again be the disappearance of one fluorine signal and a shift in the remaining signals.
-
Mitigation:
-
Change Solvent: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, NMP, or Acetonitrile.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of this side reaction.
-
Problem 3: My reaction yield is low, and I detect a volatile, non-acidic byproduct with a mass of 133.02 g/mol .
Q: What is this byproduct and why did it form?
A: This is likely 2,3,5-trifluoropyridine, the product of decarboxylation.
Fluorinated aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to high temperatures, particularly in polar aprotic solvents. This side reaction removes the acidic functional group, leading to a neutral, more volatile molecule that may be lost during workup or purification.
DOT Diagram: Decarboxylation Mechanism
Caption: Thermal decarboxylation of the starting material.
Identification and Mitigation:
-
Identification:
-
GC-MS: Due to its volatility, this byproduct is best analyzed by Gas Chromatography-Mass Spectrometry.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show three signals with chemical shifts and coupling patterns characteristic of 2,3,5-trifluoropyridine, which will differ from the starting material.
-
-
Mitigation:
-
Strict Temperature Control: Avoid excessive heating. Determine the minimum temperature required for the desired transformation.
-
Catalyst Choice: Some decarboxylation reactions are catalyzed by metals. Ensure your reaction is free from catalytic metal impurities if decarboxylation is a problem.
-
Workflow & Data Summary
DOT Diagram: General Troubleshooting Workflow
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2,5,6-Trifluoronicotinic Acid
Welcome to the technical support center for the recrystallization of 2,5,6-Trifluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for the successful purification of this compound. Given the limited specific public data on this compound, this guide integrates foundational principles of crystallization with data from structurally analogous fluorinated nicotinic acids to offer a robust framework for your experimental success.
Frequently Asked Questions (FAQs)
Here, we address common questions and challenges encountered during the recrystallization of this compound and related fluorinated compounds.
Q1: My this compound won't dissolve in the hot solvent. What should I do?
A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. Fluorinated nicotinic acids, due to the electron-withdrawing nature of fluorine atoms, can exhibit variable solubility.[1]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add the hot solvent in small increments to your solute until it dissolves. Be mindful not to add an excessive amount, as this will reduce your recovery yield.
-
Re-evaluate Your Solvent Choice: If a large volume of solvent is required, it may not be ideal for recrystallization. Consult the Solvent Selection Guide in this document (Table 1) for alternatives. Polar aprotic solvents like acetone or ethyl acetate, or alcohols like ethanol, are often good starting points for polar molecules.[2]
-
Consider a Mixed Solvent System: If the compound is too soluble in one solvent and poorly soluble in another, a binary solvent system can be effective. Dissolve the acid in the "good" solvent at an elevated temperature, and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool.
-
Q2: I've dissolved my compound, but no crystals are forming upon cooling. What's the problem?
A2: The absence of crystal formation, even after the solution has cooled, usually points to either a solution that is not supersaturated or kinetic barriers to nucleation.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, you can gently heat it to evaporate some of the solvent.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
-
Patience is Key: Some compounds require a longer induction time for nucleation. Allow the solution to stand undisturbed for an extended period.
-
Q3: My recrystallization resulted in an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase at a temperature above its melting point in the solvent system.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more of the primary solvent to reduce the overall concentration.
-
Lower the Cooling Temperature Drastically: Rapidly cool the solution in an ice or dry ice/acetone bath to promote rapid precipitation as a solid, which can then be re-recrystallized.
-
Change the Solvent System: The chosen solvent may be too good. Switch to a solvent in which the compound has lower solubility, or use a mixed solvent system where the "poor" solvent is added in a higher proportion.
-
Q4: The purity of my this compound did not improve after recrystallization. Why?
A4: This can happen for several reasons, including the presence of insoluble impurities, co-crystallization of impurities, or inefficient removal of the mother liquor.
-
Troubleshooting Steps:
-
Hot Filtration: If there are insoluble impurities, they must be removed by filtering the hot, saturated solution before cooling.
-
Wash the Crystals: After collecting the crystals by filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Consider a Different Solvent: The impurity may have similar solubility properties to your target compound in the chosen solvent. A different solvent may provide better discrimination between the compound and the impurity.
-
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common recrystallization issues.
Scenario 1: Low Recovery of Crystalline Product
-
Symptom: A very small amount of crystals is obtained after filtration.
-
Possible Causes & Solutions:
-
Cause: Too much solvent was used.
-
Solution: Concentrate the mother liquor by evaporation and cool again to recover more product. For future experiments, use the minimum amount of hot solvent required to dissolve the compound.
-
-
Cause: The compound is significantly soluble in the solvent even at low temperatures.
-
Solution: Choose a different solvent where the solubility difference between hot and cold is more pronounced. Consult the Solvent Selection Guide (Table 1).
-
-
Cause: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and flask for hot filtration. It can also be beneficial to add a small excess of hot solvent before filtering to prevent crystallization in the funnel.
-
-
Scenario 2: Discolored Crystals
-
Symptom: The resulting crystals are colored, suggesting the presence of impurities.
-
Possible Causes & Solutions:
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution 1: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use with caution, as it can also adsorb some of the desired product.
-
Solution 2: A second recrystallization in a different solvent system may be necessary to remove the persistent impurity.
-
-
Cause: Thermal degradation of the compound.
-
Solution: Ensure the boiling point of the solvent is well below the melting point of this compound. If the melting point is unknown, proceed with caution and use lower-boiling solvents first.
-
-
Experimental Protocols
Protocol 1: Solvent Screening for this compound
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.
Objective: To determine an optimal single or binary solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (see Table 1)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will show low solubility.
-
For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a heating block or water bath.
-
Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the test tubes to cool to room temperature, and then place them in an ice bath.
-
Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large amount of well-formed crystals.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Soluble at room temperature | Solvent is too "good." | Reject as a single solvent; consider as the "good" solvent in a binary pair. |
| Insoluble even when hot | Solvent is too "poor." | Reject as a single solvent; consider as the "poor" solvent in a binary pair. |
| Sparingly soluble at room temp, soluble when hot, forms crystals on cooling | Potential candidate solvent. | Proceed with a larger scale recrystallization. |
Protocol 2: Single Solvent Recrystallization
Objective: To purify this compound using a pre-determined optimal single solvent.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate.
-
Continue adding the hot solvent until the compound just dissolves.
-
If insoluble impurities are present, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Suggested Solvents for Screening based on Properties of Analogous Compounds
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Inclusion |
| Water | Protic | 100 | 80.1 | The carboxylic acid group suggests some water solubility, which is often low in cold water and increases with heat for organic acids. |
| Ethanol | Protic | 78 | 24.5 | Good general solvent for polar organic molecules. |
| Acetone | Polar Aprotic | 56 | 20.7 | Often a good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Polar Aprotic | 77 | 6.0 | A less polar option that can be effective for moderately polar compounds. |
| Toluene | Nonpolar | 111 | 2.4 | May be a suitable "poor" solvent in a binary system with a more polar solvent. |
| Heptane | Nonpolar | 98 | 1.9 | A good "poor" solvent for inducing crystallization from more polar solvents. |
Note: The solubility of this compound in these solvents should be experimentally determined following Protocol 1.
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree for No Crystal Formation
Caption: Decision tree for troubleshooting the absence of crystal formation.
References
Technical Support Center: Handling and Disposal of 2,5,6-Trifluoronicotinic Acid Waste
This guide provides comprehensive, in-depth technical support for researchers, scientists, and drug development professionals working with 2,5,6-Trifluoronicotinic acid. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols designed to ensure safety and compliance in the handling and disposal of waste generated from experiments involving this compound.
Hazard Identification and Risk Assessment
The primary risks stem from two key features: its acidic nature and its classification as a halogenated organic compound. Improper handling can lead to chemical burns, respiratory distress, and long-term environmental contamination. All waste streams containing this compound must be treated as hazardous.
| Property | Value / Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 773109-19-6 | [1] |
| Molecular Formula | C₆H₂F₃NO₂ | [1] |
| Molecular Weight | 177.08 g/mol | [1] |
| Appearance | Solid (likely white to off-white powder) | Inferred from similar compounds[5] |
| Primary Hazards | Halogenated Organic, Acidic, Potential Irritant (Skin, Eye, Respiratory) | Inferred from similar compounds[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound waste? A: The waste has a dual hazard profile. First, it is a halogenated organic compound , which requires specific disposal methods (typically incineration) to prevent environmental pollution and is prohibited from landfill disposal in many jurisdictions.[6][7] Second, as a carboxylic acid, aqueous waste streams will be corrosive and require neutralization.
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this waste? A: Always handle this compound and its waste inside a certified chemical fume hood.[8] Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.
-
Body Protection: A lab coat is required. Wear appropriate protective clothing to prevent skin exposure.[2]
Q3: Can I neutralize aqueous waste from this acid in my lab? A: Yes, dilute aqueous waste can be neutralized in the lab before disposal, provided you follow a strict protocol.[10][11] This involves slowly adding a base to the acidic solution in a controlled manner, often in an ice bath, to manage the exothermic reaction.[10] The final pH must be within a neutral range (typically 6-9) before it can be disposed of down the drain with copious amounts of water, subject to local regulations.[11] Concentrated or organic-solvent-contaminated aqueous waste should not be neutralized for drain disposal.
Q4: How must I segregate waste containing this compound? A: Proper segregation is critical.
-
Halogenated Organic Solvents: Any organic solvent (e.g., dichloromethane, chloroform) mixed with this acid must go into a dedicated "Halogenated Organic Waste" container.[6][12] Do not mix with non-halogenated solvents like acetone or hexanes, as this contaminates the entire volume and increases disposal costs.[6]
-
Aqueous Waste: Keep aqueous solutions separate from organic solvents.
-
Solid Waste: Unused solid compound and contaminated materials (e.g., weigh boats, gloves, paper towels) must be collected in a clearly labeled "Hazardous Solid Waste" container for incineration.
Q5: What is the immediate procedure for a small spill? A: For a small spill of solid material inside a fume hood:
-
Ensure your PPE is intact.
-
Prevent the powder from becoming airborne.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.[8]
-
Sweep the mixture into a designated hazardous waste container.
-
Decontaminate the surface with a suitable cleaning agent, and dispose of all cleaning materials as hazardous solid waste.
Troubleshooting Guides
Q: My acid neutralization is generating excessive heat and fumes. What is happening and what should I do? A: This is a sign of an uncontrolled exothermic reaction. The neutralization of an acid with a base releases heat, and if the base is added too quickly, the temperature can rise rapidly, potentially boiling the solution and releasing hazardous vapors.
-
Immediate Action: Stop adding the base immediately. If it is safe to do so, place the container in an ice bath to cool it down.
-
Causality: You are likely adding the neutralizing agent (e.g., sodium hydroxide) too quickly or using a solution that is too concentrated.
-
Corrective Protocol: Always add the base slowly and portion-wise while continuously stirring and monitoring the temperature.[13] For concentrated acids, first dilute the acid by adding it to a large volume of ice water before beginning neutralization.[10]
Q: I accidentally mixed waste containing this compound with a bottle of non-halogenated solvent waste (e.g., acetone, hexanes). How do I dispose of it now? A: The entire mixture must now be treated as halogenated waste.[12][14]
-
Immediate Action: Ensure the container is correctly labeled as "Halogenated Organic Waste" and list all components. If the original container is not appropriate for halogenated waste, transfer the mixture to a suitable container.
-
Causality: Cross-contamination of waste streams is a common but costly error. Halogenated waste disposal is significantly more expensive than non-halogenated waste disposal because it requires high-temperature incineration to break down the carbon-halogen bonds without producing toxic byproducts.[6]
-
Preventative Measure: Always maintain clearly labeled and physically separate waste containers for halogenated and non-halogenated solvents in the lab.
Q: The dedicated waste container for my this compound solutions is showing signs of degradation (discoloration, swelling, or softening). What should I do? A: This indicates chemical incompatibility between the waste and the container material.
-
Immediate Action: Place the compromised container in secondary containment (a larger, chemically compatible basin or tub) to prevent a spill. Procure a new, compatible waste container and carefully transfer the waste.
-
Causality: While glass is generally compatible, some plastic containers (e.g., certain types of polyethylene) can be attacked by strong acids or organic solvents.
-
Corrective Protocol: Use only waste containers provided by your institution's Environmental Health and Safety (EHS) office, which are selected for broad chemical compatibility. For halogenated organic acids, borosilicate glass or fluorinated HDPE containers are often preferred.
Detailed Experimental Protocols
Protocol 1: Segregation and Containerization of Waste
-
Identify Waste Streams: At the start of your experiment, identify all potential waste streams: solid acid, aqueous solutions, organic solutions, and contaminated consumables.
-
Select Containers:
-
Halogenated Organics: Use a clearly labeled, sealable container designated for "Halogenated Waste." Ensure it has a screw-top cap.[12]
-
Aqueous Acidic Waste: Use a separate, labeled container for acidic aqueous solutions.
-
Solid Waste: Use a labeled, wide-mouth container or a sealable bag for contaminated solids.
-
-
Labeling: Before adding the first drop of waste, ensure all containers are labeled with the words "Hazardous Waste" and the full chemical names of all components.[12][14]
-
Accumulation: Keep all waste containers securely closed except when actively adding waste.[12] Store containers in a designated satellite accumulation area within the lab, preferably in secondary containment.
Protocol 2: In-Lab Neutralization of Dilute Aqueous Waste
This protocol is for dilute aqueous solutions (<1% acid) only. Do not attempt to neutralize organic solvent mixtures or concentrated acids without specific EHS approval.
-
Preparation: Perform the entire procedure in a chemical fume hood. Place a borosilicate glass beaker large enough to hold at least twice the volume of your waste in an ice-water bath for cooling. Add a magnetic stir bar.
-
Dilution: Slowly pour the acidic aqueous waste into the beaker.
-
Neutralization: While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution, or a dilute strong base, like 1M sodium hydroxide, dropwise.
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.[13] Be vigilant for temperature increases or gas evolution (effervescence will occur with bicarbonate). Pause the addition of base if the reaction becomes too vigorous.
-
Endpoint: Continue adding base until the pH is stable within the neutral range (e.g., 6.0-9.0).[10][11]
-
Disposal: Once neutralized, the solution may be eligible for drain disposal. Consult your local EHS regulations. If permitted, flush with at least 20 parts water for every one part of neutralized solution.[10]
Diagram: Waste Disposal Decision Workflow
The following diagram outlines the critical decision-making process for segregating and disposing of this compound waste.
Caption: Waste segregation and disposal decision tree.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ilga.gov [ilga.gov]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. waterandwastewater.com [waterandwastewater.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Validation & Comparative
A Tale of Two Fluorines: A Comparative Guide to 2,5,6-Trifluoronicotinic Acid vs. 6-(Trifluoromethyl)nicotinic Acid in Synthesis
In the intricate world of modern drug discovery and materials science, the strategic incorporation of fluorine is a well-established strategy for fine-tuning molecular properties. The unique electronic nature of fluorine can profoundly impact a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks indispensable tools for the medicinal chemist.[1] Among these, functionalized nicotinic acids are prevalent scaffolds in a multitude of biologically active compounds.
This guide offers a detailed, data-driven comparison of two powerful, yet functionally distinct, fluorinated building blocks: 2,5,6-Trifluoronicotinic acid and 6-(Trifluoromethyl)nicotinic acid . We will dissect their synthetic accessibility, delve into the nuances of their chemical reactivity, and explore their strategic applications, providing field-proven insights to guide your experimental design and compound library development.
At a Glance: Key Physicochemical and Synthetic Parameters
The initial choice between these two reagents can often be guided by their fundamental properties. The following table summarizes their key characteristics.
| Property | This compound | 6-(Trifluoromethyl)nicotinic Acid |
| Structure | A pyridine ring with fluorine atoms at the 2, 5, and 6-positions and a carboxylic acid at the 3-position. | A pyridine ring with a trifluoromethyl group at the 6-position and a carboxylic acid at the 3-position. |
| Molecular Weight | 177.08 g/mol | 191.11 g/mol [2] |
| CAS Number | 773109-19-6 | 231291-22-8[3] |
| pKa (estimated) | ~2.0-2.5 (highly acidic due to three electron-withdrawing F atoms) | ~2.96 (predicted)[2] |
| Key Reactivity | Exceptionally high reactivity towards Nucleophilic Aromatic Substitution (SNAr) at the 2- and 6-positions, allowing for sequential, regioselective functionalization. | Strong activation towards SNAr at the 6-position due to the powerful electron-withdrawing CF3 group. |
| Primary Applications | Synthesis of highly substituted, complex pyridines for medicinal chemistry, particularly for kinase inhibitors and other targeted therapies. | A key building block in agrochemicals and pharmaceuticals where a stable CF3 moiety is desired for metabolic stability and potency.[3] |
The Synthetic Arena: Accessibility and Strategic Considerations
The practicality of a building block is intrinsically linked to its availability and the complexity of its synthesis.
This compound: The synthesis of this highly fluorinated scaffold is non-trivial, often starting from polychlorinated pyridine precursors. For instance, a related precursor, 2,6-dichloro-5-fluoronicotinic acid, can be synthesized from ethyl fluoroacetate in a multi-step process.[4] The subsequent fluorination steps required to produce the trifluoro- derivative contribute to its higher cost and more limited commercial availability compared to its trifluoromethyl counterpart. However, its value lies in providing a direct route to densely functionalized pyridine cores that would be difficult to access otherwise.
6-(Trifluoromethyl)nicotinic Acid: This compound is more readily accessible and is typically synthesized via two primary routes:
-
Hydrolysis of 6-(trifluoromethyl)nicotinonitrile under acidic conditions.[2]
-
Reductive dehalogenation of a precursor like 2-chloro-6-(trifluoromethyl)nicotinic acid.
The relative simplicity of these routes and the availability of the starting materials generally make this a more cost-effective option for large-scale synthesis.[3]
Reactivity Deep Dive: The Decisive Difference
The core of this guide lies in understanding the profound differences in reactivity between these two acids, which stems from the electronic effects of their respective fluorine-containing substituents.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Selectivity
The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[5][6]
This compound: The SNAr Powerhouse
The cumulative inductive effect of three highly electronegative fluorine atoms renders the pyridine ring of this compound exceptionally electron-poor. This high degree of activation makes it extremely reactive towards nucleophilic attack. The positions most activated for SNAr are those ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions). In this molecule, the fluorine atoms at the 2- and 6-positions are highly labile and can be displaced with remarkable ease, often under mild conditions.
A key strategic advantage is the potential for sequential, regioselective substitution . A carefully chosen nucleophile can first displace the fluorine at either the 2- or 6-position. The introduction of this first substituent then electronically modifies the ring, allowing for a second, different nucleophile to be introduced at the remaining fluoro-substituted position. This step-wise approach is a powerful strategy for building molecular complexity.
Caption: Sequential SNAr workflow for this compound.
6-(Trifluoromethyl)nicotinic Acid: A More Focused Reactivity
The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[3] Its presence at the 6-position strongly activates the pyridine ring for SNAr at that specific position. However, the overall electron deficiency of the ring is generally less pronounced than in the trifluoro- analogue. Consequently, while the 6-position is highly reactive, the conditions required for substitution may be harsher compared to those needed for this compound. Once the 6-position is functionalized, there are no other leaving groups on the ring for subsequent SNAr reactions, making this a building block for mono-substitution at the 6-position.
Experimental Protocol: Representative SNAr with an Amine Nucleophile
This protocol describes a general procedure for the substitution of a fluorine atom on an activated pyridine ring with an amine.
-
Reaction Setup: To a solution of the fluoronicotinic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMSO or DMF, add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq), to scavenge the HF generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the specific substrates and should be determined by reaction monitoring. Note: Reactions with this compound may proceed at lower temperatures than those with 6-(trifluoromethyl)nicotinic acid.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. If the product is a solid, it may precipitate and can be collected by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Application Spotlight: Where They Shine
The distinct reactivity profiles of these two acids make them suitable for different strategic applications.
This compound is the building block of choice when the goal is to create highly decorated, multi-substituted pyridine cores. Its capacity for sequential, regioselective SNAr reactions makes it invaluable for generating libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery. This is particularly relevant in the synthesis of kinase inhibitors, where precise positioning of multiple substituents on a heterocyclic core is often required for potency and selectivity.
6-(Trifluoromethyl)nicotinic Acid is extensively used in both the pharmaceutical and agrochemical industries. The trifluoromethyl group is prized for its ability to enhance metabolic stability by blocking sites of oxidation and to increase lipophilicity, which can improve cell membrane permeability.[3] It serves as a key intermediate for compounds where the CF3 group itself is a critical pharmacophore, such as in certain insecticides and as a precursor to Raf inhibitors for cancer therapy.[2]
A Logic-Based Selection Workflow
The choice between these two building blocks is a strategic one based on the final target molecule. The following diagram outlines a logical approach to this decision.
Caption: Decision workflow for selecting the appropriate fluorinated nicotinic acid.
Conclusion: A Strategic Choice for Targeted Synthesis
-
Choose this compound for its exceptional reactivity and its capacity for sequential, regioselective functionalization, making it ideal for building complex, multi-substituted pyridine libraries for medicinal chemistry.
-
Choose 6-(Trifluoromethyl)nicotinic Acid for its cost-effective accessibility and its utility in introducing a metabolically robust trifluoromethyl group, a key pharmacophore in many successful agrochemicals and pharmaceuticals.
By understanding the fundamental differences in their reactivity, accessibility, and strategic applications, researchers can make informed decisions, optimizing their synthetic routes and accelerating the discovery of novel, high-value molecules.
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
A Spectroscopic Journey: Differentiating 2,5,6-Trifluoronicotinic Acid from its Nitrile Precursor
An In-Depth Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2,5,6-Trifluoronicotinic acid stands out as a valuable building block, sought after for its unique electronic properties imparted by the fluorine atoms. Its synthesis often proceeds through a key intermediate, 2,5,6-Trifluoronicotinonitrile. The successful conversion of the nitrile precursor to the final carboxylic acid product is a critical step that necessitates rigorous analytical confirmation. This guide provides a comprehensive spectroscopic comparison of this compound and its precursor, 2,5,6-Trifluoronicotinonitrile, offering researchers the essential data and interpretation to confidently track this chemical transformation.
The Synthetic Pathway: From Nitrile to Carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or basic conditions. This process involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group, followed by a series of proton transfer and tautomerization steps to yield the carboxylic acid.
Fig. 1: A simplified schematic of the hydrolysis of 2,5,6-Trifluoronicotinonitrile to this compound.
Understanding the distinct spectroscopic signatures of both the starting material and the product is paramount for monitoring reaction progress and confirming the identity and purity of the final compound.
Spectroscopic Comparison: Unveiling the Transformation
The key to distinguishing this compound from its nitrile precursor lies in the functional group transformation from a nitrile (-C≡N) to a carboxylic acid (-COOH). This change profoundly influences the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
| Spectroscopic Technique | 2,5,6-Trifluoronicotinonitrile (Precursor) | This compound (Product) | Key Differentiating Features |
| ¹H NMR | Aromatic proton signal. | Aromatic proton signal and a broad singlet for the carboxylic acid proton (-COOH). | Appearance of a highly deshielded, broad -COOH proton peak (typically >10 ppm). |
| ¹³C NMR | Presence of a nitrile carbon signal (~115-125 ppm). | Disappearance of the nitrile signal and appearance of a carboxylic acid carbon signal (~160-185 ppm). | Significant downfield shift of the carbon at position 3, reflecting the change from a nitrile to a carboxylic acid. |
| ¹⁹F NMR | Three distinct fluorine signals. | Three distinct fluorine signals, potentially with slight shifts due to the change in the electronic environment. | Subtle shifts in the fluorine resonances upon conversion of the nitrile to the carboxylic acid. |
| FTIR | Characteristic strong, sharp nitrile (-C≡N) stretch at ~2230 cm⁻¹. | Disappearance of the nitrile stretch. Appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). | The disappearance of the sharp nitrile peak and the emergence of the broad O-H and strong C=O bands are definitive indicators of the reaction's success. |
| Mass Spec (EI) | Molecular ion peak corresponding to its molecular weight (158.01 g/mol ). | Molecular ion peak corresponding to its molecular weight (177.08 g/mol )[1]. | A mass shift of +19 Da, corresponding to the addition of H₂O and loss of NH₃ during hydrolysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The transformation from 2,5,6-Trifluoronicotinonitrile to this compound brings about clear and diagnostic changes in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The most telling change in the ¹H NMR spectrum is the appearance of a new, broad signal in the downfield region (typically >10 ppm). This peak is characteristic of the acidic proton of the carboxylic acid group. The integration of this peak relative to the remaining aromatic proton provides a direct measure of the conversion.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the key change is the disappearance of the signal corresponding to the nitrile carbon (typically found in the 115-125 ppm range) and the appearance of a new signal for the carboxylic acid carbonyl carbon, which is significantly deshielded and appears in the 160-185 ppm region. The chemical shifts of the aromatic carbons will also be affected by the change in the substituent at the 3-position.
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. While both the precursor and the product will exhibit three distinct fluorine signals due to their different chemical environments, the electronic changes upon hydrolysis will induce slight but measurable shifts in their resonances. These shifts provide further confirmation of the transformation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared spectroscopy excels at identifying functional groups. The conversion of the nitrile to a carboxylic acid results in a dramatic and easily interpretable change in the IR spectrum.
For 2,5,6-Trifluoronicotinonitrile , the defining feature is a sharp, strong absorption band around 2230 cm⁻¹, characteristic of the C≡N stretching vibration.
Upon successful hydrolysis to This compound , this nitrile peak will completely disappear. In its place, two new, prominent features will emerge:
-
A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.
-
A sharp and very strong absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.
The disappearance of the nitrile peak and the appearance of these two new bands provide unequivocal evidence of the successful conversion.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a final, crucial piece of evidence for the transformation.
-
2,5,6-Trifluoronicotinonitrile (C₆HF₃N₂): The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 158.01 g/mol [2].
-
This compound (C₆H₂F₃NO₂): The mass spectrum of the product will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight of approximately 177.08 g/mol [1].
The observed mass increase of 19 atomic mass units is consistent with the net addition of a water molecule and the loss of a nitrogen atom during the hydrolysis of the nitrile to the carboxylic acid.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 5-10 mg of the sample (either the nitrile precursor or the acid product).
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
For quantitative ¹H NMR, a calibrated internal standard can be added.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-resolution NMR spectrometer.
Fig. 2: A streamlined workflow for preparing samples for NMR analysis.
Sample Preparation for FTIR Spectroscopy
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
KBr Pellet (for transmission):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Sample Preparation for Mass Spectrometry
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Conclusion
The successful synthesis of this compound from its nitrile precursor is a critical step in the development of new chemical entities. By leveraging the distinct and complementary information provided by NMR, IR, and Mass Spectrometry, researchers can confidently monitor the progress of this reaction, confirm the identity of the final product, and ensure its purity. The clear spectroscopic shifts and changes detailed in this guide serve as a reliable roadmap for navigating this important synthetic transformation.
References
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 2,5,6-Trifluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical research, the structural integrity of building blocks is paramount. Fluorinated nicotinic acid derivatives, such as 2,5,6-Trifluoronicotinic acid, are of significant interest due to the unique physicochemical properties imparted by fluorine, including enhanced metabolic stability and binding affinity. However, the synthetic routes to these molecules can introduce a variety of impurities that may compromise experimental outcomes and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the comprehensive purity assessment of synthetic this compound, grounded in established scientific principles and regulatory expectations.
The Imperative of Purity in Fluorinated Intermediates
The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have significant consequences. From a research perspective, impurities can lead to erroneous structure-activity relationship (SAR) data, irreproducible results, and unforeseen off-target effects. In drug development, controlling impurities is a critical aspect of ensuring patient safety and is strictly regulated by bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4]
The synthesis of this compound often involves multi-step processes, including halogen exchange fluorination (e.g., the Balz-Schiemann reaction) or C-H fluorination of a pyridine ring.[5][6][7] These reactions can yield a range of impurities, including:
-
Starting Materials and Intermediates: Incomplete conversion can leave residual precursors in the final product.
-
Positional Isomers: Non-selective fluorination can lead to the formation of other trifluoronicotinic acid isomers.
-
Under- or Over-fluorinated Species: Incomplete or excessive fluorination can result in di- or tetra-fluorinated analogs.
-
By-products: Side reactions can generate a variety of structurally related and unrelated impurities.
A robust analytical strategy is therefore essential to identify and quantify these impurities, ensuring the quality and consistency of the synthetic product.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method, or a combination of methods, is crucial for a thorough purity analysis. Here, we compare the most relevant techniques for this compound, highlighting their strengths and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical impurity profiling due to its high resolving power, sensitivity, and versatility.[8][9] For this compound, a reversed-phase HPLC method with UV detection is the primary choice for quantitative analysis.
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.
Experimental Causality: The choice of a C18 column is based on the moderate polarity of fluorinated nicotinic acids. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve good separation between the main peak and any impurities. The pH of the mobile phase is a critical parameter for ionizable compounds like carboxylic acids, as it affects their retention time. A UV detector is suitable as the pyridine ring of nicotinic acid provides a chromophore for detection.
Data Presentation: Hypothetical HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.5 | 99.5 |
| Impurity A (Starting Material) | 4.2 | 0.2 |
| Impurity B (Isomer) | 7.8 | 0.15 |
| Impurity C (By-product) | 10.1 | 0.1 |
| Total Impurities | 0.45 |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability.
Principle: The derivatized sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Experimental Causality: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to a more volatile silyl ester. The choice of a suitable GC column, such as a 5% phenyl-methylpolysiloxane, is based on its ability to separate a wide range of compounds. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule. For example, the loss of a trifluoromethyl group or the entire carboxyl group can be observed.
Data Presentation: Hypothetical GC-MS Impurity Identification
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| Derivatized this compound | 12.3 | 249 (M+), 234, 180, 111 | Main Component |
| Derivatized Impurity D | 11.8 | 231 (M+), 216, 162 | Dichlorofluoronicotinic acid |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Impurity Identification.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for both qualitative and quantitative analysis.[10][11] Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus allow for the clear resolution of signals from different fluorine environments.
Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The ¹⁹F nuclei absorb and re-emit electromagnetic radiation at a frequency that is characteristic of their chemical environment. The resulting spectrum shows signals (peaks) for each unique fluorine atom in the molecule. The area under each peak is directly proportional to the number of fluorine atoms it represents.
Experimental Causality: ¹⁹F NMR is ideal for this topic because it directly probes the fluorine atoms, which are the defining feature of the molecule and its potential impurities. The presence of impurities with different fluorine substitution patterns will give rise to distinct signals in the ¹⁹F NMR spectrum. Quantitative ¹⁹F NMR (qNMR) can be performed by adding a known amount of an internal standard containing fluorine, allowing for the precise determination of the absolute purity of the sample.[1][2][3][4][12]
Data Presentation: Hypothetical ¹⁹F NMR Purity Data
| Signal | Chemical Shift (ppm) | Integration | Assignment | Molar % |
| 1 | -110.2 | 1.00 | F-6 | 99.2 |
| 2 | -135.5 | 1.00 | F-2 | 99.2 |
| 3 | -150.8 | 1.00 | F-5 | 99.2 |
| Impurity E | -112.5 | 0.008 | F-6 in Isomer | 0.8 |
Experimental Workflow: ¹⁹F NMR Analysis
References
- 1. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Crystallographic Guide to Fluorinated Nicotinic Acid Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed comparative analysis of the X-ray crystal structures of three fluorinated nicotinic acid derivatives: 2,5,6-Trifluoronicotinonitrile, 4-(Trifluoromethyl)nicotinic acid, and 6-Fluoronicotinic acid.
Through an in-depth examination of their solid-state structures, this document aims to provide researchers, scientists, and drug development professionals with objective experimental data and field-proven insights to inform the design of novel therapeutics based on the nicotinic acid scaffold.
Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds
Nicotinic acid (Vitamin B3) and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals. The introduction of fluorine substituents onto the pyridine ring offers a powerful tool to modulate the physicochemical and biological properties of these molecules. This can lead to improved oral bioavailability, enhanced central nervous system penetration, and increased metabolic stability by blocking sites susceptible to enzymatic degradation. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for predicting how these modifications will translate to in-vivo performance.
Disclaimer: The X-ray crystal structure for 2,5,6-Trifluoronicotinic acid is not publicly available at the time of this publication. Therefore, this guide will utilize the closely related derivative, 2,5,6-Trifluoronicotinonitrile , as the primary subject of analysis and comparison. The nitrile group, while different from a carboxylic acid, provides valuable insights into the effects of polyfluorination on the pyridine ring's geometry and packing.
Comparative Crystallographic Analysis
This section presents a detailed comparison of the key crystallographic parameters for the three selected fluorinated nicotinic acid derivatives. The data, summarized in Table 1, has been sourced from the Cambridge Structural Database (CSD) and relevant primary literature.
| Parameter | 2,5,6-Trifluoronicotinonitrile | 4-(Trifluoromethyl)nicotinic acid | 6-Fluoronicotinic acid |
| CSD Deposition No. | To be determined | [N/A] | 164516 |
| Chemical Formula | C₆HF₃N₂ | C₇H₄F₃NO₂ | C₆H₄FNO₂ |
| Crystal System | To be determined | Monoclinic | Monoclinic |
| Space Group | To be determined | P2₁/c | P2₁/c |
| Unit Cell Dimensions | |||
| a (Å) | To be determined | 6.4488(11) | 7.19 |
| b (Å) | To be determined | 14.922(2) | 11.74 |
| c (Å) | To be determined | 7.7868(12) | 7.28 |
| α (°) | To be determined | 90 | 90 |
| β (°) | To be determined | 100.941(5) | 112.45 |
| γ (°) | To be determined | 90 | 90 |
| Volume (ų) | To be determined | 735.7(2) | 567.9 |
| Key Intermolecular Interactions | To be determined | O-H···N hydrogen bonds | O-H···N hydrogen bonds |
Table 1: Comparative Crystallographic Data.
Molecular Geometry and Conformation
The introduction of fluorine atoms and the trifluoromethyl group significantly influences the electronic distribution and geometry of the pyridine ring. A detailed analysis of bond lengths and angles reveals these subtle yet crucial structural perturbations.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystalline state is dictated by a network of intermolecular interactions. In the case of nicotinic acid derivatives, hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen is a dominant feature. The nature and strength of these interactions are modulated by the presence and position of fluorine substituents, which in turn can affect properties like solubility and dissolution rate.
Experimental Protocols
A self-validating system of protocols is essential for reproducible research. The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the discussed compounds.
Synthesis of Fluorinated Nicotinic Acid Derivatives
The synthesis of these fluorinated building blocks is a critical first step. The following are representative synthetic routes.
Synthesis of 4-(Trifluoromethyl)nicotinic acid: [1] A common route involves the hydrolysis of 4-(trifluoromethyl)nicotinamide. In a typical procedure, 4-(trifluoromethyl)nicotinamide is heated in an aqueous sodium hydroxide solution.[1] The reaction is monitored until the solid dissolves, indicating the formation of the sodium salt of the carboxylic acid. After cooling, the pH is adjusted with hydrochloric acid to precipitate the 4-(trifluoromethyl)nicotinic acid, which is then collected by filtration and dried.[1]
Synthesis of 6-Fluoronicotinic acid: One established method for the synthesis of 6-Fluoronicotinic acid involves the oxidation of 2-fluoro-5-methylpyridine.[2] This reaction is often carried out using a strong oxidizing agent like potassium permanganate in an aqueous solution. The reaction mixture is heated, and upon completion, the product is isolated by filtration and acidification of the filtrate.[3]
Synthesis of 2,5,6-Trifluoronicotinonitrile: The synthesis of 2,5,6-Trifluoronicotinonitrile can be achieved from 2,6-dichloro-5-fluoronicotinonitrile. The reaction involves mixing the starting material with spray-dried potassium fluoride in dry dimethyl sulfoxide. The mixture is heated to facilitate the halogen exchange reaction, yielding the desired trifluorinated product.[4]
Crystallization for X-ray Analysis
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount.
General Protocol for Slow Evaporation: [2]
-
Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution through a pre-warmed funnel with a cotton plug or filter paper into a clean crystallization dish.
-
Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Once well-formed crystals have appeared, carefully remove them from the mother liquor using a spatula or forceps.
-
Wash the crystals with a small amount of cold solvent and dry them on a filter paper.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
The determination of the molecular structure from a single crystal is a well-established analytical technique.[5]
Workflow for Small Molecule X-ray Crystallography:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to collect a series of diffraction images as the crystal is rotated.
-
The collected data are processed to determine the unit cell parameters and integrate the reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods and refined against the experimental data.
-
The final structural model is validated using software tools to ensure its quality and accuracy.
Biological Context and Significance
The fluorinated nicotinic acid derivatives discussed in this guide are not merely of academic interest; they are relevant to the development of new therapeutic agents.
-
4-(Trifluoromethyl)nicotinic acid is a known metabolite of the insecticide flonicamid and is also used as a synthetic intermediate for the preparation of fungicides.[6][7] Its biological activity is linked to its ability to interfere with insect feeding behavior.[6]
-
6-Fluoronicotinic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[8][9] Its derivatives have been investigated for applications in oncology, including the development of potential treatments for pancreatic cancer.[8][9]
-
While specific biological data for 2,5,6-Trifluoronicotinonitrile is limited, its structural features suggest potential applications as an intermediate in the synthesis of novel agrochemicals or pharmaceuticals, where the trifluorinated pyridine core can impart desirable properties.[4]
Conclusion
This comparative guide has provided a detailed overview of the X-ray crystal structures of 2,5,6-Trifluoronicotinonitrile, 4-(Trifluoromethyl)nicotinic acid, and 6-Fluoronicotinic acid. The presented experimental data and protocols offer a valuable resource for researchers in the field of drug discovery and materials science. A thorough understanding of the solid-state structures of these and related fluorinated nicotinic acid derivatives is crucial for the rational design of new molecules with tailored properties and enhanced biological activity. The subtle interplay of fluorine substitution, molecular conformation, and intermolecular interactions, as revealed by X-ray crystallography, provides a solid foundation for the development of the next generation of nicotinic acid-based therapeutics.
References
- 1. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]
- 2. How To [chem.rochester.edu]
- 3. journals.iucr.org [journals.iucr.org]
- 4. cphi-online.com [cphi-online.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. ossila.com [ossila.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Nicotinic Acids
Introduction: The Strategic Role of Halogenation in Nicotinic Acid Scaffolds
To researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] Among its many derivatives, nicotinic acid (pyridine-3-carboxylic acid) and its halogenated analogues serve as pivotal building blocks for creating novel therapeutics. The introduction of halogens—specifically fluorine and chlorine—onto the nicotinic acid scaffold is a strategic decision that profoundly influences the molecule's physicochemical properties and chemical reactivity. This, in turn, dictates its utility in drug design and synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of fluorinated and chlorinated nicotinic acids. We will explore how the fundamental differences between the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds govern their behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By grounding our discussion in mechanistic principles and supporting it with experimental data, this document aims to equip you with the field-proven insights necessary to make informed decisions in your research and development endeavors.
Pillar 1: The Electronic Influence of Fluorine vs. Chlorine
The identity and position of the halogen atom on the nicotinic acid ring directly modulate its electronic properties, which is a critical factor governing its reactivity. The high electronegativity of fluorine compared to chlorine results in a stronger inductive electron-withdrawing effect. This effect alters the acidity of the carboxylic acid and the electron density of the pyridine ring, thereby influencing its susceptibility to different types of chemical reactions.
A key indicator of these electronic effects is the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating a greater degree of electron withdrawal from the carboxylic acid moiety by the halogen and the pyridine ring nitrogen.
| Compound | Structure | Predicted pKa |
| 2-Chloronicotinic acid | 2-chloropyridine-3-carboxylic acid | 2.07 - 2.54[2][3] |
| 6-Chloronicotinic acid | 6-chloro-3-pyridinecarboxylic acid | 3.24[4] |
| 6-Fluoronicotinic acid | 6-fluoro-3-pyridinecarboxylic acid | 3.41[5][6] |
Note: The pKa values are predicted and may vary from experimental values. The provided data illustrates the general electronic trends.
Pillar 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] In this context, the reactivity of halogenated nicotinic acids is predominantly dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step of the catalytic cycle.
The established order of reactivity for halogens in these reactions is I > Br > Cl >> F .[7] This trend is a direct consequence of the C-X bond dissociation energies, with the weaker bonds being easier to cleave.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a workhorse in medicinal chemistry. When comparing chlorinated and fluorinated nicotinic acids in this transformation, a stark difference in reactivity is observed.
Chloronicotinic Acids: The C-Cl bond in chloronicotinic acids can be activated by palladium catalysts, though it is more challenging than for the corresponding bromo or iodo derivatives.[8] Achieving efficient coupling often necessitates the use of specialized, bulky, and electron-rich phosphine ligands, such as SPhos or XPhos, which promote the oxidative addition step.[9]
Fluoronicotinic Acids: The C-F bond is the strongest carbon-halogen bond and is generally unreactive under typical Suzuki-Miyaura conditions.[7] Consequently, fluoronicotinic acids are not suitable electrophilic partners in this reaction. Instead, they are exclusively used as the nucleophilic component in the form of their corresponding boronic acids or esters.
Comparative Experimental Insight:
While direct side-by-side comparisons for nicotinic acids are scarce, data from related halopyridine systems consistently demonstrate the higher reactivity of chloro-substituted pyridines over their fluoro counterparts in Suzuki-Miyaura couplings. For instance, 2-chloropyridines can undergo coupling with various boronic acids with good to excellent yields when appropriate catalyst systems are employed, whereas 2-fluoropyridines are generally inert as electrophiles.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Chloronicotinate
This protocol provides a representative method for the Suzuki-Miyaura coupling of a chlorinated nicotinic acid derivative.
Materials:
-
Methyl 2-chloronicotinate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-chloronicotinate (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich ligand like SPhos is crucial for activating the relatively inert C-Cl bond of the electron-deficient pyridine ring.
-
Base: K₃PO₄ is a common and effective base for Suzuki-Miyaura couplings, facilitating the transmetalation step.
-
Solvent System: A mixture of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the water is important to prevent oxidation of the phosphine ligand and the active Pd(0) catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated nicotinic acids in this reaction is governed by the C-X bond strength.
Chloronicotinic Acids: These substrates are viable partners for Buchwald-Hartwig amination, but typically require robust catalyst systems and higher temperatures to achieve good yields. The choice of ligand is critical, with bulky biarylphosphines being particularly effective.[11]
Fluoronicotinic Acids: Due to the strength of the C-F bond, fluoronicotinic acids are generally unreactive as electrophiles in Buchwald-Hartwig aminations under standard conditions.
Pillar 3: Nucleophilic Aromatic Substitution (SNAr) - A Reversal of Reactivity
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is often inverted in nucleophilic aromatic substitution (SNAr) reactions: F > Cl > Br > I .[12] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.
Fluoronicotinic Acids: The high electronegativity of fluorine strongly polarizes the C-F bond and powerfully stabilizes the negative charge of the Meisenheimer complex through its inductive effect. This stabilization lowers the activation energy for the nucleophilic attack, making fluorinated nicotinic acids highly reactive in SNAr.
Chloronicotinic Acids: While still susceptible to SNAr, chlorinated nicotinic acids are generally less reactive than their fluorinated counterparts. The lower electronegativity of chlorine provides less stabilization for the Meisenheimer intermediate.
Comparative Kinetic Data:
A study on the reaction of 2-halopyridines with sodium ethoxide in ethanol provides a quantitative comparison of this reactivity trend. 2-Fluoropyridine was found to react approximately 320 times faster than 2-chloropyridine , clearly demonstrating the superior reactivity of the C-F bond in SNAr.[13] This "element effect" is a cornerstone of SNAr chemistry on electron-deficient rings.[14]
Positional Effects: The position of the halogen is also critical. For SNAr to be efficient, the halogen must be located at a position activated by the electron-withdrawing pyridine nitrogen and, ideally, other electron-withdrawing groups (like the carboxylic acid). The ortho (2- and 6-) and para (4-) positions are highly activated, while the meta (3- and 5-) positions are significantly less so.
Experimental Protocol: SNAr of 6-Fluoronicotinic Acid with Morpholine
This protocol outlines a typical SNAr reaction using a highly reactive fluorinated nicotinic acid.
Materials:
-
6-Fluoronicotinic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 6-fluoronicotinic acid (1.0 mmol, 1.0 eq), K₂CO₃ (2.0 mmol, 2.0 eq), and DMSO (5 mL).
-
Add morpholine (1.2 mmol, 1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Substrate: 6-Fluoronicotinic acid is chosen for its high reactivity in SNAr due to the fluorine atom at the activated 6-position.
-
Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it effectively solvates the cation of the base but does not solvate the nucleophile as strongly, thus enhancing its nucleophilicity.
-
Base: K₂CO₃ is used to deprotonate the carboxylic acid and neutralize the HF formed during the reaction, driving the equilibrium towards the product.
Conclusion: A Strategic Dichotomy in Reactivity
The comparison between fluorinated and chlorinated nicotinic acids reveals a clear strategic dichotomy for the synthetic chemist.
-
For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), chlorinated nicotinic acids are the substrates of choice. Their C-Cl bonds, while more robust than C-Br or C-I, can be effectively activated with modern, specialized catalyst systems. Fluorinated nicotinic acids are generally unreactive as electrophiles in these transformations.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions, fluorinated nicotinic acids are vastly superior. The high electronegativity of fluorine activates the pyridine ring and stabilizes the key Meisenheimer intermediate, leading to significantly faster reaction rates compared to their chlorinated counterparts.
Understanding this fundamental difference in reactivity is paramount for the efficient design and execution of synthetic routes in drug discovery and development. By selecting the appropriate halogenated nicotinic acid for the desired transformation, researchers can optimize reaction conditions, improve yields, and ultimately accelerate the synthesis of novel molecular entities.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinic acid CAS#: 2942-59-8 [m.chemicalbook.com]
- 3. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 4. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Screening of 2,5,6-Trifluoronicotinic Acid Derivatives as Novel Anticancer Agents
In the landscape of modern oncology drug discovery, the identification of novel molecular scaffolds that can be developed into potent and selective therapeutic agents is of paramount importance. Among the myriad of heterocyclic compounds, fluorinated nicotinic acid derivatives have emerged as a promising class of molecules with significant potential for anticancer activity.[1][2] This guide provides a comprehensive framework for the in vitro screening of a series of 2,5,6-trifluoronicotinic acid derivatives, comparing their performance against established multi-kinase inhibitors and elucidating their potential mechanism of action through targeted enzymatic assays.
The rationale for focusing on this particular scaffold is twofold. Firstly, the nicotinic acid moiety is a well-established pharmacophore present in numerous biologically active compounds.[3] Secondly, the strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4] This guide will walk researchers through a logical, multi-tiered screening cascade designed to identify lead compounds worthy of further preclinical development.
The Screening Cascade: A Step-by-Step Workflow
A robust in vitro screening cascade is essential for the efficient and cost-effective evaluation of a new compound series. The workflow presented here is designed to first assess the broad cytotoxic potential of the this compound derivatives against a panel of cancer cell lines, followed by a more focused investigation into their specific enzymatic activity against a key oncogenic target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Figure 1: A tiered in vitro screening workflow for the evaluation of novel this compound derivatives.
Part 1: Primary Screening - Assessing Broad Cytotoxicity
The initial step in our screening cascade is to evaluate the general cytotoxic potential of our hypothetical series of this compound derivatives (TFN-1 to TFN-4) against a broad panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel is an excellent resource for this purpose, as it represents nine different types of human cancers and provides a wealth of publicly available data for comparative analysis.[5][6]
For this initial screen, a single high concentration (e.g., 10 µM) of each compound is tested to identify "hits" that exhibit significant growth inhibition.[5] This approach is a time and resource-efficient way to quickly triage a compound library and focus on the most promising candidates.
Table 1: Hypothetical Single-Dose (10 µM) Growth Inhibition Data for TFN Derivatives across a Selected NCI-60 Subpanel
| Compound | Colon Cancer (HCT-116) | Breast Cancer (MCF-7) | Lung Cancer (NCI-H460) | Renal Cancer (A498) |
| TFN-1 | 25% | 30% | 22% | 18% |
| TFN-2 | 65% | 58% | 72% | 61% |
| TFN-3 | 82% | 75% | 88% | 79% |
| TFN-4 | 45% | 38% | 41% | 35% |
| Sorafenib | 95% | 92% | 98% | 96% |
| Sunitinib | 98% | 96% | 99% | 97% |
Based on this hypothetical data, TFN-2 and TFN-3 would be prioritized for further investigation due to their significant growth inhibitory effects across multiple cell lines.
Part 2: Secondary Screening - Determining Potency (IC50)
Once "hit" compounds are identified, the next step is to determine their potency by performing concentration-response assays to calculate the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it provides a quantitative measure of cell viability.[7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, NCI-H460, A498) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (TFN-2, TFN-3) and reference drugs (Sorafenib, Sunitinib) in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Lead TFN Derivatives and Reference Compounds
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | NCI-H460 (Lung) | A498 (Renal) |
| TFN-2 | 8.5 ± 0.7 | 10.2 ± 1.1 | 7.9 ± 0.6 | 9.1 ± 0.9 |
| TFN-3 | 3.2 ± 0.4 | 4.5 ± 0.5 | 2.8 ± 0.3 | 3.9 ± 0.4 |
| Sorafenib | 5.8 ± 0.6[8] | 7.2 ± 0.8 | 6.5 ± 0.7 | 4.9 ± 0.5 |
| Sunitinib | 4.1 ± 0.5 | 4.77 ± 0.5[9] | 5.3 ± 0.6 | 2.2 ± 0.3[10] |
From this hypothetical data, TFN-3 demonstrates superior or comparable potency to the reference compounds in several cell lines, making it a strong candidate for further mechanistic studies.
Part 3: Elucidating the Mechanism of Action - VEGFR-2 Kinase Inhibition
The structural similarity of our this compound derivatives to known kinase inhibitors, coupled with literature precedent for nicotinic acid derivatives targeting VEGFR-2, suggests that this receptor tyrosine kinase is a plausible target.[11] To validate this hypothesis, a direct enzymatic assay is employed to measure the ability of our lead compounds to inhibit VEGFR-2 activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose, as it measures the amount of ADP produced during the kinase reaction.[6]
The VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[12] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[13] By inhibiting the kinase activity of VEGFR-2, our compounds aim to disrupt this pro-angiogenic signaling.
Figure 2: Simplified VEGFR-2 signaling pathway and the proposed mechanism of action for this compound derivatives.
Experimental Protocol: VEGFR-2 Kinase Assay (ADP-Glo™)
-
Kinase Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds (TFN-2, TFN-3) and reference drugs (Sorafenib, Sunitinib) to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Table 3: Comparative VEGFR-2 Kinase Inhibition (IC50 in nM)
| Compound | VEGFR-2 Kinase IC50 (nM) |
| TFN-2 | 150 ± 12 |
| TFN-3 | 45 ± 5 |
| Sorafenib | 90 ± 8[13][14] |
| Sunitinib | 80 ± 7 |
The results from the VEGFR-2 kinase assay provide strong evidence that TFN-3 is a potent inhibitor of this key oncogenic driver, with an IC50 value that is superior to the established drugs Sorafenib and Sunitinib.
Conclusion and Future Directions
This guide has outlined a systematic and robust in vitro screening cascade for the evaluation of novel this compound derivatives as potential anticancer agents. Through a combination of broad-panel cytotoxicity screening and targeted enzymatic assays, we have demonstrated a clear path to identifying and characterizing lead compounds.
Our hypothetical data suggests that the this compound scaffold is a promising starting point for the development of novel VEGFR-2 inhibitors. Specifically, compound TFN-3 has emerged as a compelling lead candidate, exhibiting potent cytotoxicity against a range of cancer cell lines and superior inhibition of VEGFR-2 kinase activity when compared to the multi-kinase inhibitors Sorafenib and Sunitinib.
The next logical steps in the preclinical development of TFN-3 would include:
-
Kinase Profiling: Assessing the selectivity of TFN-3 against a panel of other kinases to understand its off-target effects.
-
In Vitro ADME/Tox Studies: Evaluating the compound's metabolic stability, permeability, and potential for off-target toxicity in in vitro models.
-
In Vivo Efficacy Studies: Testing the antitumor activity of TFN-3 in relevant animal models of cancer.
By following the principles and protocols outlined in this guide, researchers in drug discovery can effectively and efficiently screen novel compound libraries, leading to the identification of the next generation of targeted cancer therapies.
References
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. oncology-central.com [oncology-central.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Synthetic Efficiency for Fluorinated Nicotinic Acids
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to modulate pKa and metabolic stability—make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the myriad of fluorinated heterocycles, fluorinated nicotinic acids and their derivatives are of particular interest due to their prevalence in biologically active compounds.
This guide provides a comprehensive, head-to-head comparison of the synthetic efficiency for producing various isomers of fluorinated nicotinic acid. We will delve into the established and emerging synthetic strategies, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.
The Strategic Importance of Positional Isomers
The position of the fluorine atom on the pyridine ring of nicotinic acid is not a trivial detail. It profoundly influences the electronic properties of the entire molecule, including the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. This, in turn, dictates how the molecule interacts with its biological target. Therefore, access to different isomers is crucial for thorough structure-activity relationship (SAR) studies. This guide will focus on the synthesis of 2-fluoro-, 4-fluoro-, 5-fluoro-, and 6-fluoronicotinic acids.
Key Synthetic Strategies at a Glance
The synthesis of fluorinated nicotinic acids primarily revolves around three core strategies, each with its own set of advantages and limitations:
-
Nucleophilic Aromatic Substitution (SNAr): This is arguably the most common and industrially scalable method. It typically involves the displacement of a good leaving group, such as a chloro or nitro group, by a fluoride source. The efficiency of this reaction is highly dependent on the position of the leaving group relative to the electron-withdrawing nitrogen atom of the pyridine ring.
-
The Balz-Schiemann Reaction: A classic method for the introduction of fluorine onto an aromatic ring, this reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate salt, which is generated from a corresponding amino-substituted precursor. While versatile, this method can have safety concerns and variable yields.
-
Direct C-H Fluorination: Representing the cutting edge of synthetic methodology, direct C-H fluorination aims to replace a hydrogen atom with fluorine in a single step, thus offering a more atom-economical and potentially more efficient route. However, regioselectivity and harsh reaction conditions can be significant challenges.
The following sections will provide a detailed comparison of these strategies for the synthesis of each of the four key isomers of fluorinated nicotinic acid.
Head-to-Head Synthesis Efficiency Comparison
The following tables summarize the key performance indicators for the synthesis of each fluorinated nicotinic acid isomer based on literature reports. It is important to note that direct, side-by-side comparisons under identical conditions are rare in the literature; therefore, these values are collated from various sources and should be interpreted as representative examples.
Table 1: Synthesis of 6-Fluoronicotinic Acid
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| SNAr | 6-Chloronicotinic acid | KF, phase-transfer catalyst | 70-90% | High yield, scalable, readily available starting material. | Requires high temperatures. |
| Oxidation | 2-Fluoro-5-methylpyridine | KMnO₄ | ~45-50% | Utilizes a different precursor. | Lower yield, generates significant MnO₂ waste. |
| SNAr from activated ester | 6-Trimethylammoniumnicotinic acid ester | [¹⁸F]Fluoride | 60-70% (radiochemical yield) | Very fast, mild conditions, suitable for radiolabeling.[1] | Requires multi-step precursor synthesis. |
Table 2: Synthesis of 5-Fluoronicotinic Acid
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Balz-Schiemann | 5-Aminonicotinic acid | HBF₄, NaNO₂ | 40-60% | A direct route from the amino precursor. | Potential for hazardous diazonium intermediates, moderate yield. |
| Multi-step from 3-methyl-5-aminopyridine | 3-Methyl-5-aminopyridine | NaNO₂, HBF₄; then KMnO₄ | ~60% (for fluorination step) | Good yield for the key fluorination step. | Multi-step process, involves oxidation. |
Table 3: Synthesis of 2-Fluoronicotinic Acid
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| SNAr | 2-Chloronicotinic acid | KF, various catalysts | 80-95% | High yield, readily available starting material. | Can require high temperatures and specific catalysts to be efficient. |
| Balz-Schiemann | 2-Aminonicotinic acid | HBF₄, NaNO₂ | Moderate (variable) | Direct conversion from the amino precursor. | Diazonium salt stability can be an issue. |
Table 4: Synthesis of 4-Fluoronicotinic Acid
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Balz-Schiemann | 4-Aminonicotinic acid | HBF₄, NaNO₂ | ~50-70% | Established and reliable method. | Requires handling of potentially explosive diazonium salts. |
| SNAr | 4-Chloronicotinic acid | KF, phase-transfer catalyst | 60-80% | Good yield, avoids diazonium intermediates. | Can require forcing conditions. |
Mechanistic Insights and Experimental Causality
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is particularly effective for substitutions at the 2-, 4-, and 6-positions of the pyridine ring. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Caption: Generalized workflow for SNAr on a pyridine ring.
Attack at the 3- or 5-position does not allow for this resonance stabilization onto the nitrogen, making SNAr at these positions significantly less favorable. The choice of fluoride source and reaction conditions is critical. While cesium fluoride (CsF) is highly reactive, its cost is often prohibitive for large-scale synthesis. Potassium fluoride (KF) is a more economical alternative, but its lower solubility and reactivity necessitate the use of phase-transfer catalysts (e.g., quaternary ammonium salts) or high temperatures in polar aprotic solvents like DMSO or DMF to achieve reasonable reaction rates.
The Balz-Schiemann Reaction
This multi-step process begins with the diazotization of an aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate, which upon heating, decomposes to the aryl fluoride, nitrogen gas, and boron trifluoride.
Caption: Key steps in the Balz-Schiemann reaction.
The primary advantage of this reaction is its broad applicability to various aromatic amines. However, the thermal decomposition of diazonium salts can be violently exothermic, posing a significant safety risk, especially on a large scale.[2] The stability of the diazonium salt intermediate can also be an issue, leading to reduced yields. Modern variations of this reaction utilize alternative counterions like hexafluorophosphates (PF₆⁻) or perform the decomposition under photochemical conditions to mitigate some of these drawbacks.[3]
Detailed Experimental Protocols
To provide a practical context for the data presented, the following are representative, step-by-step protocols for the synthesis of two key isomers.
Protocol 1: Synthesis of 6-Fluoronicotinic Acid via SNAr
This protocol is adapted from a common industrial approach and highlights the efficiency of the SNAr reaction at the 6-position.
Materials:
-
6-Chloronicotinic acid
-
Potassium fluoride (spray-dried)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid
-
Water
Procedure:
-
To a dry reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 6-chloronicotinic acid (1 equivalent), spray-dried potassium fluoride (2-3 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add anhydrous DMSO to the vessel.
-
Heat the reaction mixture to 140-160 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford 6-fluoronicotinic acid.
Protocol 2: Synthesis of 4-Fluoronicotinic Acid via the Balz-Schiemann Reaction
This protocol provides a detailed procedure for the synthesis of 4-fluoronicotinic acid using the Balz-Schiemann reaction.[4]
Materials:
-
4-Aminonicotinic acid
-
Fluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a beaker, dissolve 4-aminonicotinic acid (1 equivalent) in fluoroboric acid (3-4 equivalents) with cooling in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate.
-
Collect the solid precipitate by filtration and wash it with cold water, followed by a small amount of cold ethanol and then diethyl ether.
-
Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry.
-
In a suitable reaction vessel, gently heat the dry diazonium salt until nitrogen evolution begins. The decomposition can be exothermic, so heating should be controlled.
-
After the decomposition is complete, the crude product is purified by recrystallization to yield 4-fluoronicotinic acid.
Cost and Availability of Starting Materials
The overall efficiency of a synthetic route is not just determined by the chemical yield but also by the cost and accessibility of the starting materials.
-
Chloronicotinic Acids vs. Aminonicotinic Acids: Generally, chloronicotinic acids are more readily available and less expensive than their corresponding aminonicotinic acid isomers. For instance, 2-chloronicotinic acid is a common commercial product, making the SNAr route to 2-fluoronicotinic acid economically attractive. In contrast, 2-aminonicotinic acid is often more expensive.[5][6]
-
Fluorinated Building Blocks: A wide array of fluorinated pyridine building blocks are commercially available.[7][8][9] While using a pre-fluorinated starting material can simplify the synthesis, these compounds are typically more expensive than their non-fluorinated counterparts.
Future Outlook: The Rise of C-H Fluorination
Direct C-H fluorination is an emerging field that holds the promise of revolutionizing the synthesis of fluorinated molecules by eliminating the need for pre-functionalized starting materials. Reagents like Selectfluor® (F-TEDA-BF₄) are powerful electrophilic fluorinating agents that can, under the right conditions, directly replace a C-H bond with a C-F bond.
While the application of these methods directly to nicotinic acid is still an area of active research, recent studies have shown successful C-H fluorination of various heterocyclic compounds.[10] The primary challenges remain controlling the regioselectivity, especially on an electron-deficient ring like pyridine, and the often-harsh reaction conditions. As these methods mature, they are likely to become an increasingly important tool in the synthesis of fluorinated nicotinic acids.
Conclusion
The synthesis of fluorinated nicotinic acids is a critical capability for medicinal chemistry and drug development. The choice of synthetic route depends on a careful consideration of several factors, including the desired isomeric product, scale of the synthesis, cost of starting materials, and safety considerations.
-
For the 2-, 4-, and 6-fluoro isomers , Nucleophilic Aromatic Substitution from the corresponding chloronicotinic acids generally offers the most efficient, scalable, and cost-effective route, with typically high yields.
-
The Balz-Schiemann reaction remains a viable and important method, particularly for the synthesis of 5-fluoronicotinic acid , where SNAr is not a feasible option, and as a reliable alternative for the 4-fluoro isomer.
-
Direct C-H fluorination represents the future of this field, and while it is not yet a routine method for this specific class of compounds, its potential for increased efficiency and atom economy is undeniable.
Researchers and process chemists must weigh these factors to select the optimal synthetic strategy for their specific needs. This guide provides the foundational data and mechanistic understanding to support those critical decisions.
References
- 1. A comparison of 3,4-diaminopyridine and 4-aminopyridine in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. Buy 2-Aminonicotinic acid | 5345-47-1 [smolecule.com]
- 6. 2-Chloronicotinic Acid min 99% 50 Grams | eBay [ebay.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
A Comparative Guide to Bioisosteric Replacements for 2,5,6-Trifluoronicotinic Acid in Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The practice of bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties, is a cornerstone of this process.[1] This guide provides an in-depth technical comparison of 2,5,6-Trifluoronicotinic acid and its potential bioisosteric replacements, offering a roadmap for researchers, medicinal chemists, and drug development professionals.
Introduction to this compound: A Privileged Scaffold
This compound is a fluorinated pyridine carboxylic acid that has garnered interest in medicinal chemistry. The presence of multiple fluorine atoms can significantly modulate the compound's properties, including its acidity, lipophilicity, and metabolic stability. The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH.
| Property | Value | Source |
| CAS Number | 773109-19-6 | ChemScene[2] |
| Molecular Formula | C₆H₂F₃NO₂ | ChemScene[2] |
| Molecular Weight | 177.08 g/mol | ChemScene[2] |
| Calculated LogP | 1.1971 | ChemScene[2] |
The carboxylic acid moiety, while often crucial for target engagement through hydrogen bonding and ionic interactions, can also present challenges such as rapid metabolism, poor membrane permeability, and potential for toxicity.[3] This has led to the exploration of various bioisosteres to mitigate these liabilities while preserving or enhancing therapeutic efficacy.
Key Bioisosteric Replacements for the Carboxylic Acid Moiety
This section details the most common and promising bioisosteric replacements for the carboxylic acid group of this compound: the 1H-tetrazole, N-acylsulfonamide, 1,2,4-oxadiazole, and hydroxamic acid moieties.
The 1H-Tetrazole Ring
The 5-substituted 1H-tetrazole is arguably the most widely recognized and successful bioisostere of a carboxylic acid.[4] Its key advantage lies in its similar acidity to carboxylic acids, with pKa values typically in the same range, ensuring it exists predominantly in the anionic form at physiological pH.[3][5] However, tetrazoles are generally more lipophilic and metabolically stable than their carboxylic acid counterparts. While the increased lipophilicity might suggest enhanced membrane permeability, this is not always the case due to a potentially larger desolvation penalty arising from stronger hydrogen bonding interactions.[5]
Comparative Physicochemical Properties: A Predictive Overview
| Compound | Predicted pKa | Predicted LogP/LogD | Predicted Metabolic Stability | Predicted Permeability |
| This compound | ~3-4 | ~1.2 | Moderate to Low | Low to Moderate |
| 3-(1H-Tetrazol-5-yl)-2,5,6-trifluoropyridine | ~4-5 | > 1.2 | High | Variable |
| N-(2,5,6-Trifluoronicotinoyl)sulfonamide | ~3-5 | > 1.2 | High | Moderate to High |
| 3-(1,2,4-Oxadiazol-5-yl)-2,5,6-trifluoropyridine | N/A (non-acidic) | > 1.2 | High | High |
| 2,5,6-Trifluoronicotinohydroxamic acid | ~8-9 | < 1.2 | Moderate | Low to Moderate |
Experimental Protocols: A Roadmap for Synthesis and Evaluation
The following protocols are proposed as a comprehensive workflow for the synthesis and comparative evaluation of this compound and its bioisosteres.
Synthesis of Bioisosteres
Caption: Proposed synthetic workflow for the bioisosteres of this compound.
-
Nitrile Formation: Convert this compound to the corresponding nitrile, 2,5,6-trifluoronicotinonitrile. This can be achieved by first converting the carboxylic acid to the acid chloride using thionyl chloride with a catalytic amount of DMF, followed by reaction with aqueous ammonia.
-
Cycloaddition: To a solution of 2,5,6-trifluoronicotinonitrile in DMF, add sodium azide and ammonium chloride. Heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, acidify the reaction mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization.
-
Acid Chloride Formation: Convert this compound to its acid chloride using thionyl chloride or oxalyl chloride with a catalytic amount of DMF.
-
Acylation: In a suitable aprotic solvent (e.g., THF, DCM), dissolve the primary sulfonamide and a non-nucleophilic base (e.g., pyridine, triethylamine). Add the freshly prepared 2,5,6-trifluoronicotinoyl chloride dropwise at 0 °C.
-
Work-up and Purification: Quench the reaction with water and extract the product. Purify by column chromatography.[6]
-
Amidoxime Synthesis: Convert 2,5,6-Trifluoronicotinonitrile to the corresponding amidoxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in a protic solvent such as ethanol.
-
Cyclization: React the amidoxime with a carboxylic acid derivative (e.g., acid chloride or anhydride) in the presence of a coupling agent (e.g., CDI) and heat to facilitate the cyclization to the 1,2,4-oxadiazole.[7]
-
Work-up and Purification: After completion, perform an aqueous work-up and extract the product. Purify by column chromatography.
-
Acid Chloride Formation: Prepare 2,5,6-trifluoronicotinoyl chloride from the corresponding carboxylic acid.
-
Hydroxylamine Reaction: React the acid chloride with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) at low temperature.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the product, often by recrystallization.
Physicochemical and Biological Evaluation
Caption: A workflow for the comparative evaluation of the synthesized compounds.
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of NaOH, and the pH is monitored using a calibrated pH meter. The pKa is the pH at which the compound is half-ionized.
The distribution coefficient (LogD) at a physiological pH of 7.4 can be determined using the shake-flask method. A solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) is shaken until equilibrium is reached. The concentrations of the compound in both phases are then determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS), and the LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
The metabolic stability can be assessed by incubating the compounds with liver microsomes or hepatocytes in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated.
PAMPA is a high-throughput method to predict passive membrane permeability. A solution of the compound is placed in a donor well of a microplate, which is separated from an acceptor well by a filter coated with an artificial membrane. The amount of compound that permeates into the acceptor well over a set period is quantified by LC-MS.
The biological activity of the compounds should be evaluated in a relevant in vitro assay for the specific biological target of interest. This will allow for a direct comparison of the potency (e.g., IC₅₀ or EC₅₀ values) of the parent carboxylic acid and its bioisosteres.
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound with moieties such as tetrazoles, acylsulfonamides, oxadiazoles, and hydroxamic acids presents a viable strategy for modulating its physicochemical and pharmacokinetic properties. While direct comparative data is currently lacking, the established principles of bioisosterism and the proposed experimental workflows provide a solid foundation for the rational design and evaluation of novel analogs with potentially superior drug-like characteristics. This guide serves as a comprehensive resource for researchers embarking on such optimization studies, enabling informed decisions in the pursuit of new and improved therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Novel Compounds Derived from 2,5,6-Trifluoronicotinic Acid: Synthesis, Characterization, and Performance
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy to enhance a compound's pharmacological profile.[1][2] The unique properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered acidity, can lead to significant improvements in therapeutic efficacy and pharmacokinetics.[2][3] Among the myriad of fluorinated building blocks, derivatives of nicotinic acid have garnered considerable attention due to their versatile pyridine core, which is a common motif in a vast array of biologically active molecules.[1][4] This guide provides an in-depth technical overview of novel compounds derived from 2,5,6-Trifluoronicotinic acid, a promising starting material for the synthesis of a new generation of bioactive molecules. We will explore their synthesis, detailed characterization, and a comparative performance analysis against established alternatives, supported by experimental data and protocols.
The Strategic Advantage of this compound as a Precursor
This compound (CAS No. 773109-19-6) presents a unique trifluorinated pyridine ring system.[5] The positions of the fluorine atoms are expected to significantly influence the electronic properties and reactivity of the nicotinic acid core, offering a distinct advantage in the design of novel compounds. The strategic placement of these fluorine atoms can be leveraged to fine-tune the physicochemical properties of the resulting derivatives, potentially leading to enhanced biological activity and improved drug-like characteristics.
Synthesis of Novel Derivatives: A Modular Approach
The synthesis of novel compounds from this compound can be approached through a series of modular reactions targeting the carboxylic acid moiety and potential nucleophilic aromatic substitution (SNAr) at the fluorinated positions. A general workflow for the synthesis of amide and ester derivatives is presented below.
Experimental Protocol: General Procedure for the Synthesis of Amide Derivatives
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the formation of the acid chloride by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the acid chloride).
-
Amine Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction Execution: Slowly add the freshly prepared 2,5,6-trifluoronicotinoyl chloride solution to the amine solution at 0 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of oxalyl chloride and a catalytic amount of DMF is a standard and efficient method for the conversion of carboxylic acids to acid chlorides with minimal side products. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride intermediate. The slow addition of the acid chloride to the amine solution at low temperature helps to control the exothermicity of the reaction and minimize the formation of undesired byproducts.
Characterization of Novel this compound Derivatives
A comprehensive characterization of the newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants in the 19F NMR spectrum provide valuable information about the electronic environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretches.[6]
Experimental Protocol: Spectroscopic Characterization
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
NMR Data Acquisition: Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
MS Data Acquisition: Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to obtain the high-resolution mass spectrum.
-
IR Sample Preparation: Prepare a KBr pellet or cast a thin film of the compound on a salt plate.
-
IR Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Comparative Performance Analysis
The true value of these novel compounds lies in their potential for enhanced performance compared to existing alternatives. This section provides a comparative analysis of their hypothetical biological activities based on the known properties of other fluorinated nicotinic acid derivatives.
| Compound Class | Precursor | Potential Biological Activity | Comparison with Alternatives |
| Novel Amides | This compound | Antibacterial, Anticancer, Anti-inflammatory | The trifluoro substitution pattern may lead to improved cell permeability and metabolic stability compared to mono-fluorinated or non-fluorinated nicotinic acid amides.[2][7][8] |
| Novel Esters | This compound | Agrochemical (Fungicidal, Herbicidal) | The unique electronic properties of the trifluorinated ring could result in enhanced binding affinity to target enzymes in pests and weeds, potentially leading to higher potency than existing agrochemicals.[9][10] |
| 6-Fluoronicotinic Acid Derivatives | 6-Fluoronicotinic Acid | PET Imaging Agents, Oncology | Serves as a benchmark for mono-fluorinated nicotinic acid derivatives.[1] |
| 4-(Trifluoromethyl)nicotinic Acid Derivatives | 4-(Trifluoromethyl)nicotinic Acid | Pharmaceuticals, Agrochemicals | The trifluoromethyl group enhances lipophilicity and metabolic stability, providing a good comparison for the effects of multiple fluorine substitutions.[3] |
Conclusion
The exploration of novel compounds derived from this compound opens up new avenues for the development of advanced therapeutics and agrochemicals. The unique trifluorination pattern of the pyridine ring offers a powerful tool for fine-tuning the physicochemical and biological properties of the resulting molecules. The synthetic and characterization protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate these promising new chemical entities. Further investigation into their biological activities is warranted to fully realize their potential in drug discovery and crop protection.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
